TX-1918
Description
Properties
IUPAC Name |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRISYBKMXSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Compound TX-1918: A Search for Its Scientific Origins
A comprehensive investigation into the scientific and patent literature reveals no publicly available information for a compound designated as "TX-1918." This designation does not appear in established chemical databases, peer-reviewed scientific journals, or patent filings related to pharmaceutical research or drug development. The search for "this compound" consistently directs to historical archives and documents pertaining to events in Texas during the year 1918, rather than to a specific chemical entity.
This lack of public information suggests that "this compound" may represent an internal codename for a compound within a private research entity, a designation that has not yet been disclosed in public forums, or potentially a misnomer. Without further identifying information, such as a chemical structure, an alternative name, or a reference in a specific publication or patent, a detailed technical guide on its discovery, origin, and experimental validation cannot be constructed.
For researchers, scientists, and drug development professionals seeking information on a novel compound, the absence of public data for a designation like "this compound" underscores the proprietary nature of early-stage research and development. Companies and research institutions often use internal codes to track compounds through the discovery and preclinical phases, with public disclosure typically occurring at the patenting stage or upon publication of research findings.
Should information on "this compound" become publicly available, a thorough analysis would involve detailing its synthesis, elucidating its mechanism of action through various experimental protocols, and visualizing its interaction with biological pathways. However, until such a disclosure is made, the scientific origins and properties of "this compound" remain unknown to the broader scientific community.
It is recommended that any party interested in this compound verify the designation and seek more specific identifiers to enable a successful search of the scientific and patent literature.
Technical Guide: Preliminary Biological Activity of TX-1918
This document provides an in-depth overview of the preliminary biological activity of TX-1918, a molecule identified as a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule inhibitor with demonstrated activity against two key protein kinases: eEF2K and Src.[1] Both kinases are implicated in various cellular processes and are considered targets for therapeutic intervention in diseases such as cancer and viral infections. eEF2K is a regulator of protein synthesis, while Src is a proto-oncogene involved in cell proliferation, differentiation, and survival.[1][2] The dual inhibitory action of this compound suggests its potential as a multi-targeted agent. Preliminary studies have also indicated its efficacy in inhibiting HIV-1 replication and exhibiting cytotoxicity against specific cancer cell lines.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (μM) |
| eEF2 Kinase (eEF2-K) | 0.44 |
| Src Kinase | 4.4 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
| HepG2 | Hepatocellular Carcinoma | 2.07 |
| HCT116 | Colorectal Carcinoma | 230 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% reduction in cell viability.
Table 3: Anti-viral Activity of this compound
| Target | Activity | IC₅₀ (μM) |
| HIV-1 CA C-terminal domain | Inhibition | 3.81 |
| HIV-1 Replication | Inhibition | 15.16 |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the biological activity of this compound.
3.1 In Vitro Kinase Inhibition Assay (e.g., for eEF2K)
-
Objective: To determine the IC₅₀ value of this compound against a specific kinase.
-
Materials: Recombinant human eEF2K, appropriate substrate (e.g., eEF2), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
3.2 Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the IC₅₀ value of this compound in cancer cell lines.
-
Materials: HepG2 or HCT116 cells, appropriate cell culture medium (e.g., DMEM with 10% FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results to determine the IC₅₀ value.
-
Visualizations
4.1 Signaling Pathways
Caption: Inhibition of Src and eEF2K signaling pathways by this compound.
4.2 Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
TX-1918: A Technical Whitepaper on the Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TX-1918 is a small molecule inhibitor primarily investigated for its potent inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis. This technical guide provides an in-depth analysis of the hypothesized mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Evidence also suggests a secondary mechanism involving the inhibition of HIV-1 capsid assembly. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of eEF-2K
The principal hypothesized mechanism of action for this compound is the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K). eEF-2K is an atypical alpha-kinase that plays a critical role in the regulation of protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF-2). This action halts the elongation phase of translation, a process crucial for cell growth and proliferation.
Under cellular stress conditions, such as nutrient deprivation or hypoxia, eEF-2K is activated, leading to a global reduction in protein synthesis to conserve energy.[1] However, in various cancers, eEF-2K is often overexpressed and contributes to tumor cell survival and proliferation.[1][2] By inhibiting eEF-2K, this compound is proposed to disrupt this survival mechanism in cancer cells.
Quantitative Data: In Vitro Kinase Inhibition and Cellular Potency
The inhibitory potency of this compound against eEF-2K and other kinases, as well as its cytotoxic effects on cancer cell lines, have been quantified in several studies. The following tables summarize the available data.
| Target Kinase | IC50 (µM) | Reference |
| eEF-2K | 0.44 | [3] |
| Src Kinase | 4.4 | [4] |
| Protein Kinase A (PKA) | 44 | [3] |
| Protein Kinase C (PKC) | 44 | [3] |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 440 | [3] |
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| HepG2 | Human Liver Cancer | 2.07 | [4] |
| HCT116 | Human Colon Cancer | 230 | [4] |
Table 2: Cytotoxic Potency of this compound in Cancer Cell Lines. EC50 values represent the concentration of this compound required to achieve 50% of the maximum cytotoxic effect.
eEF-2K Signaling Pathway
The activity of eEF-2K is tightly regulated by upstream signaling pathways, most notably the mTORC1 and AMPK pathways. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits eEF-2K, promoting protein synthesis. Conversely, under conditions of energy stress, AMPK activates eEF-2K, leading to the inhibition of protein synthesis. Calcium/calmodulin (Ca2+/CaM) is also a key activator of eEF-2K.[1]
Caption: eEF-2K signaling pathway and the inhibitory action of this compound.
Secondary Mechanism of Action: Inhibition of HIV-1 Capsid Assembly
In addition to its effects on eEF-2K, this compound has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) capsid assembly.[5] The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for viral replication. This compound was found to inhibit the interaction between the C-terminal domain (CTD) of the HIV-1 capsid protein (CA) and a known capsid inhibitor (CAI), suggesting it targets a specific binding pocket on the CA protein.[6]
Quantitative Data: HIV-1 Inhibition
| Parameter | Value (µM) | Reference |
| IC50 (HIV-1 CA CTD-CAI Interaction) | 3.81 | [6] |
| EC50 (Viral Replication) | 15.16 | [6] |
Table 3: Inhibitory Activity of this compound against HIV-1. IC50 represents the concentration for 50% inhibition of the CA CTD-CAI interaction. EC50 represents the concentration for 50% inhibition of viral replication.
Logical Workflow for HIV-1 Capsid Assembly Inhibition
The proposed mechanism involves this compound binding to the C-terminal domain of the HIV-1 capsid protein, thereby disrupting the protein-protein interactions necessary for the formation of a stable viral capsid.
Caption: Logical workflow of HIV-1 capsid assembly inhibition by this compound.
Experimental Protocols
In Vitro eEF-2K Kinase Assay (General Protocol)
This protocol is a generalized representation based on common kinase assay methodologies. For specific details, refer to the original publications.
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, and ATP.
-
Enzyme and Substrate Addition: Add recombinant human eEF-2K enzyme and a suitable substrate (e.g., a synthetic peptide or recombinant eEF-2) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection: Measure the incorporation of 32P into the substrate using a scintillation counter or by spotting the reaction mixture onto phosphocellulose paper followed by washing and counting.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) based Competitive Binding Assay for HIV-1 CA-CTD
This protocol is based on the methodology described for identifying inhibitors of the HIV-1 CA CTD-CAI interaction.[6]
-
Reagents:
-
GST-tagged HIV-1 CA CTD protein
-
Biotinylated CAI peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Assay Procedure:
-
In a 384-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of GST-tagged CA CTD and biotinylated CAI peptide.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate the plate at room temperature for a specified time to allow binding and HTRF signal development.
-
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of CA CTD-CAI interaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Experimental workflow for the HTRF-based competitive binding assay.
Conclusion
The primary mechanism of action for this compound is hypothesized to be the inhibition of eEF-2K, a kinase implicated in cancer cell survival. The available in vitro and cellular data support this hypothesis, although further studies are required to fully elucidate the downstream consequences of eEF-2K inhibition by this compound in various cancer models. The secondary activity against HIV-1 capsid assembly presents an additional avenue for therapeutic investigation. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental frameworks, to aid future research and development efforts.
References
- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eukaryotic elongation factor 2 kinase confers tolerance to stress conditions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Prediction and Target Deconvolution of TX-1918: A Technical Guide
Executive Summary: TX-1918, a cell-permeable tyrphostin derivative, has been identified as a potent inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis. This technical guide provides a comprehensive overview of the predicted and validated targets of this compound, with a focus on the in silico methodologies that can be employed for such predictions. While the initial discovery of this compound's activity against eEF-2K likely stemmed from broader kinase inhibitor screening, this document outlines a representative in silico workflow for target prediction and deconvolution. It also includes detailed experimental protocols for target validation and signaling pathway diagrams to contextualize the mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the computational and experimental characterization of kinase inhibitors.
Introduction to this compound and its Primary Target, eEF-2K
This compound is a synthetic small molecule that has garnered interest for its biological activities, primarily as a kinase inhibitor.[1][2][3] Its principal target is eukaryotic elongation factor-2 kinase (eEF-2K), an atypical alpha-kinase that plays a crucial role in the regulation of protein synthesis.[4]
eEF-2K Signaling: eEF-2K is activated in response to various cellular stressors, including nutrient deprivation and hypoxia.[5] Its activation leads to the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). Phosphorylated eEF-2 is inactive, resulting in the inhibition of the elongation step of protein translation. This serves as a cellular mechanism to conserve energy under stress conditions. The activity of eEF-2K is regulated by upstream signaling pathways, including the mTORC1 and AMPK pathways.[5]
In Silico Target Prediction Workflow for this compound
While the initial identification of this compound as an eEF-2K inhibitor likely arose from experimental screening of kinase inhibitor libraries, a focused in silico approach can be instrumental in predicting its targets and understanding its polypharmacology. Below is a representative workflow for such a study.
Methodology
A typical in silico target prediction workflow for a small molecule like this compound would involve the following steps:
-
Ligand Preparation: Generation of a 3D structure of this compound, followed by energy minimization to obtain a stable conformation.
-
Target Database Preparation: Assembling a database of 3D protein structures of the human kinome from sources like the Protein Data Bank (PDB). For kinases without an available crystal structure, homology models would be generated.
-
Molecular Docking: Docking the prepared 3D structure of this compound against the ATP-binding site of each kinase in the database. This computational technique predicts the preferred orientation of the ligand when bound to the protein.
-
Binding Affinity Prediction: Calculating the binding free energy for each docked pose to rank the potential targets. Kinases with the most favorable binding energies are considered the most likely targets.
-
Hit Prioritization and Analysis: The ranked list of potential targets is then analyzed. This can involve examining the predicted binding modes and performing pathway analysis to understand the potential biological consequences of inhibiting these targets.
-
Experimental Validation: The top-ranked predicted targets would then be subjected to experimental validation using in vitro kinase assays.
Quantitative Data on this compound Targets
Experimental studies have quantified the inhibitory activity of this compound against its primary target, eEF-2K, as well as several off-targets.
| Target | IC50 (μM) | Reference |
| eEF-2K | 0.44 | [1][6] |
| Src kinase | 4.4 | [1][6] |
| PKA | 44 | [1][6] |
| PKC | 44 | [1][6] |
| EGFR | 440 | [1][6] |
| HIV-1 CA CTD | 3.81 | [7] |
Table 1: In vitro inhibitory activity of this compound against various kinases and viral proteins.
| Cell Line | EC50 (μM) | Assay | Reference |
| HepG2 | 2.07 | Cytotoxicity | [6] |
| HCT116 | 230 | Cytotoxicity | [6] |
| HIV-1 Replication | 15.16 | Viral Replication | [7] |
Table 2: Cellular activity of this compound.
Experimental Protocols
In Vitro eEF-2K Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against eEF-2K.
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP, a suitable substrate (e.g., a synthetic peptide derived from eEF-2), and purified recombinant eEF-2K enzyme.
-
Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction.
-
Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blot.
-
-
IC50 Determination: The concentration of this compound that inhibits 50% of the eEF-2K activity (IC50) is calculated from a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines like HepG2 and HCT116.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (EC50) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
eEF-2K Signaling Pathway
The following diagram illustrates the central role of eEF-2K in regulating protein synthesis and its modulation by upstream signaling pathways.
Experimental Workflow for Target Validation
The following diagram outlines a typical experimental workflow for validating a predicted target of this compound.
References
- 1. psecommunity.org [psecommunity.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Virtual screening and experimental validation of eEF2K inhibitors by combining homology modeling, QSAR and molecular docking from FDA approved drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1918, scientifically known as 2-[(4-hydroxy-3,5-dimethylphenyl)methylene]-4-cyclopentene-1,3-dione, is a tyrphostin derivative that has been identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and Src kinase.[1] While the existing body of scientific literature does not explicitly detail compounds termed "this compound analogues," this technical guide presents a comprehensive review of functionally and structurally related molecules. This includes other known inhibitors of eEF-2K and Src kinase, as well as compounds sharing the 2-arylmethylene-4-cyclopentene-1,3-dione scaffold. This guide aims to provide researchers and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways to facilitate further research and development in this area.
Quantitative Data on this compound and Functionally Related Kinase Inhibitors
The inhibitory activities and cytotoxic effects of this compound and a selection of other inhibitors targeting eEF2K and Src kinase are summarized in the tables below. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of this compound and Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | eEF-2K | 440 | [1] |
| Src | 4,400 | [1] | |
| PKA | 44,000 | [1] | |
| PKC | 44,000 | [1] | |
| EGFR | 440,000 | [1] | |
| A-484954 | eEF2K | 280 | |
| Src Inhibitor 1 | Src | 44 | |
| Lck | 88 | ||
| Dasatinib | Abl | <1 | |
| Src | 0.8 | ||
| c-Kit | 79 | ||
| Saracatinib (AZD0530) | Src | 2.7 | |
| Bosutinib | Src | - | |
| PP1 | Lck | - | |
| FynT | - | ||
| PP2 | Lck | - | |
| FynT | - | ||
| Pelitinib (EKB-569) | EGFR | 38.5 | |
| Src | 282 | ||
| MEK/ERK | 800 | ||
| ErbB2 | 1255 | ||
| ENMD-2076 | Aurora A | 14 | |
| Flt3 | 1.86 | ||
| PP121 | PDGFR | 2 | |
| Hck | 8 | ||
| mTOR | 10 | ||
| VEGFR2 | 12 | ||
| Src | 14 | ||
| Abl | 18 | ||
| MNS | Syk | 2,500 | |
| p97 | 1,700 | ||
| Src | 29,300 |
Table 2: Cytotoxicity Data for this compound
| Cell Line | EC50 (µM) | Reference |
| HepG2 | 2.07 | [1] |
| HCT116 | 230 | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines common experimental protocols for the synthesis of related compounds and the assessment of their biological activity.
Synthesis of 2-Arylmethylene-4-cyclopentene-1,3-dione Derivatives
The synthesis of compounds structurally related to this compound, which feature a 2-arylmethylene-4-cyclopentene-1,3-dione core, can be achieved through a condensation reaction. A general procedure involves the reaction of a substituted aromatic aldehyde with a cyclopentene-1,3-dione derivative.
Example Protocol:
-
Reactant Preparation: Dissolve the desired substituted benzaldehyde and 4-cyclopentene-1,3-dione in a suitable solvent, such as ethanol or a mixture of dioxane and water.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine, or an acid, depending on the specific reactants.
-
Reaction: Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of a compound against a specific kinase, an in vitro kinase assay is performed. Several formats are available, including radioactivity-based assays, fluorescence-based assays, and luminescence-based assays.
General Protocol (Luminescence-based):
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a reagent that converts ADP to ATP, which is then detected in a luciferase-based reaction that produces a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
Cell-Based Cytotoxicity Assay
Cytotoxicity assays are crucial for evaluating the effect of a compound on cell viability. Common methods include the MTT, WST-1, and LDH release assays.
General Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.
Signaling Pathways
This compound and its functional analogues exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is critical for elucidating the mechanism of action of these compounds and for identifying potential therapeutic applications.
eEF2K Signaling Pathway
Eukaryotic elongation factor 2 kinase (eEF2K) is a unique calcium/calmodulin-dependent protein kinase that regulates protein synthesis.[2] Under conditions of cellular stress, such as nutrient deprivation, eEF2K is activated and phosphorylates its only known substrate, eukaryotic elongation factor 2 (eEF2).[3] Phosphorylation of eEF2 inhibits its function in the elongation step of protein translation, thereby conserving cellular energy.[2] The activity of eEF2K is regulated by multiple upstream signaling pathways, including the mTOR and AMPK pathways.[3]
Caption: Simplified eEF2K signaling pathway.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration.[4] It is a key component of signaling pathways initiated by various receptors, such as receptor tyrosine kinases (RTKs) and integrins.[5] Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of several signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.[6]
Caption: Overview of the Src kinase signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed in vitro and cell-based assays.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
While the direct analogues of this compound are not extensively documented, a review of the literature provides significant insights into functionally and structurally related compounds that target eEF2K and Src kinase. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a valuable resource for the scientific community. Further investigation into the synthesis and biological evaluation of novel derivatives based on the 2-arylmethylene-4-cyclopentene-1,3-dione scaffold may lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and roles of elongation factor 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Potential Therapeutic Areas for TX-1918 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TX-1918 has emerged as a molecule of significant interest with demonstrated inhibitory activity against key cellular and viral targets. Identified as a potent inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, this compound presents a compelling profile for investigation in oncological applications. Furthermore, its reported inhibitory effects on the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein C-terminal domain (CTD) and overall viral replication suggest a potential role in antiviral therapy. This technical guide provides a comprehensive overview of the current data on this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways, to facilitate further research and development into its therapeutic potential.
Core Biological Activities of this compound
This compound is a small molecule belonging to the 2-hydroxyarylidene-4-cyclopentene-1,3-dione class of compounds. Its primary known biological activities are the inhibition of eEF2K and Src kinase, along with anti-HIV-1 properties.
Kinase Inhibition
Biochemical assays have demonstrated that this compound is a potent inhibitor of eEF2K and a moderately potent inhibitor of Src kinase.
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines, with notable differences in potency.
Anti-HIV-1 Activity
This compound has been reported to inhibit the function of the HIV-1 capsid protein's C-terminal domain and to suppress the replication of the virus in cell-based assays.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (μM) |
| eEF2K | 0.44 |
| Src Kinase | 4.4 |
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HepG2 | Hepatocellular Carcinoma | 2.07 |
| HCT116 | Colorectal Carcinoma | 230 |
Table 3: Anti-HIV-1 Activity of this compound
| HIV-1 Target/Process | IC50 (μM) |
| HIV-1 CA C-terminal domain | 3.81 |
| HIV-1 Replication | 15.16 |
Potential Therapeutic Areas
Based on its biological activity profile, this compound warrants further investigation in the following therapeutic areas:
Oncology
The dual inhibition of eEF2K and Src kinase positions this compound as a promising candidate for cancer therapy.
-
eEF2K Inhibition: eEF2K is a key regulator of protein synthesis and is often upregulated in cancer cells, promoting their survival under stressful conditions like nutrient deprivation. Inhibition of eEF2K can lead to reduced tumor growth and increased sensitivity to other anticancer agents.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Elevated Src activity is observed in many cancers and is associated with metastasis and poor prognosis.
The significant difference in cytotoxicity between HepG2 and HCT116 cells suggests that the efficacy of this compound may be tumor type-dependent, highlighting the need for biomarker-driven patient selection in future clinical studies.
HIV-1 Infection
This compound's ability to inhibit HIV-1 replication, potentially through targeting the capsid protein, opens up a novel avenue for antiviral drug development. The HIV-1 capsid is a critical structural component of the virus and is involved in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Targeting the capsid represents a promising strategy that is distinct from currently approved antiretroviral therapies that primarily target viral enzymes like reverse transcriptase, protease, and integrase.
Signaling Pathways and Experimental Workflows
eEF2K Signaling Pathway in Cancer
eEF2K is a downstream effector of various signaling pathways that are frequently dysregulated in cancer. Under conditions of cellular stress (e.g., nutrient deprivation, hypoxia), eEF2K is activated, leading to the phosphorylation and inactivation of eEF2. This results in a global reduction in protein synthesis, conserving energy and promoting cell survival. In cancer cells, this mechanism can contribute to resistance to therapy.
Src Kinase Signaling Pathway in Cancer
Src kinase is a central node in multiple signaling pathways that drive cancer progression. Upon activation by various upstream signals, such as growth factor receptors, Src phosphorylates a wide range of downstream substrates, leading to the activation of pathways that control cell proliferation, survival, migration, and angiogenesis.
HIV-1 Replication Cycle and the Role of the Capsid Protein
The HIV-1 replication cycle involves several key steps where the viral capsid plays a crucial role. After entering the host cell, the capsid protects the viral genome and facilitates reverse transcription. The intact capsid is then transported to the nucleus, where it uncoats, allowing the viral DNA to be integrated into the host genome. In the late stages of replication, newly synthesized Gag polyproteins, which include the capsid domain, assemble at the plasma membrane to form new virions.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for the assays in which this compound has been evaluated. Specific details should be referenced from the primary literature.
In Vitro Kinase Inhibition Assay (eEF2K and Src)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents and Materials:
-
Recombinant human eEF2K or Src kinase
-
Kinase-specific substrate (e.g., synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphorimager or antibody-based detection system (e.g., ELISA, Western blot)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound that reduces the viability of a cell population by 50%.
-
Reagents and Materials:
-
HepG2 and HCT116 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT or similar viability reagent (e.g., WST-1, resazurin)
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the cell plates with the medium containing the diluted this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
HIV-1 Capsid C-Terminal Domain Binding Assay (Conceptual)
A potential method to assess the inhibition of protein-protein interactions involving the HIV-1 CA CTD is a competitive binding assay.
-
Reagents and Materials:
-
Recombinant HIV-1 CA CTD protein
-
A known binding partner of the CA CTD (e.g., another CA monomer for dimerization, or a host factor) labeled with a detectable tag (e.g., biotin, fluorescent probe).
-
This compound (dissolved in a suitable buffer)
-
96-well plates coated with the unlabeled binding partner or a capture antibody.
-
Detection reagent (e.g., streptavidin-HRP, fluorescence plate reader).
-
-
Procedure:
-
Coat the wells of a 96-well plate with the unlabeled binding partner.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the labeled CA CTD with the diluted this compound or vehicle control.
-
Transfer the pre-incubated mixtures to the coated plate.
-
Incubate to allow binding to occur.
-
Wash the wells to remove unbound proteins.
-
Add the detection reagent and measure the signal.
-
A decrease in signal in the presence of this compound indicates inhibition of the interaction.
-
Calculate the IC50 value from the dose-response curve.
-
HIV-1 Replication Inhibition Assay
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line.
-
Reagents and Materials:
-
A T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).
-
A laboratory-adapted strain of HIV-1.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus).
-
-
Procedure:
-
Seed the T-cells in 96-well plates.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for several days (e.g., 4-7 days) to allow for multiple rounds of viral replication.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a p24 ELISA or other suitable method.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
This compound presents a promising multi-faceted pharmacological profile with potential applications in both oncology and infectious diseases. Its dual inhibitory action on eEF2K and Src kinase offers a rational basis for its exploration as an anticancer agent, particularly in tumors where these pathways are hyperactivated. Concurrently, its novel anti-HIV-1 activity targeting the viral capsid warrants further investigation as a potential new class of antiretroviral therapy.
Future research should focus on:
-
Elucidating the precise mechanism of action of this compound on the HIV-1 capsid.
-
Conducting in vivo efficacy studies in relevant animal models for both cancer and HIV-1 infection.
-
Performing structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound for its various targets.
-
Investigating potential synergistic effects of this compound with existing anticancer and antiretroviral drugs.
This technical guide provides a foundational resource for the scientific community to build upon in the continued exploration of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for TX-1918 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1918 is a small molecule inhibitor targeting eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and protein synthesis. Dysregulation of eEF2K and Src signaling is implicated in various diseases, including cancer and viral infections. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of two key proteins:
-
eukaryotic Elongation Factor 2 Kinase (eEF2K): A unique alpha-kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[2][3] This action leads to a decrease in the rate of peptide chain elongation, a process that is highly energy-consuming. Under conditions of cellular stress, such as nutrient deprivation or hypoxia, eEF2K activation can promote cell survival by conserving energy.[3][4]
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors.[2][5][6][7] Src is involved in the regulation of cell proliferation, survival, migration, and angiogenesis.[8][9] Aberrant Src activation is frequently observed in various cancers.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| eEF2 Kinase (eEF2-K) | Kinase Activity Assay | 0.44 µM | [1] |
| Src Kinase | Kinase Activity Assay | 4.4 µM | [1] |
| HepG2 (Human Liver Cancer Cell Line) | Cytotoxicity Assay | 2.07 µM | [1] |
| HCT116 (Human Colon Cancer Cell Line) | Cytotoxicity Assay | 230 µM | [1] |
| HIV-1 CA C-terminal domain (CA CTD) | Inhibition Assay | 3.81 µM | [1] |
| HIV-1 Replication | Viral Replication Assay | 15.16 µM | [1] |
Signaling Pathway Diagrams
To visualize the mechanism of action of this compound, the following diagrams illustrate the signaling pathways of its primary targets, eEF2K and Src kinase.
Experimental Protocols
eEF2K In Vitro Kinase Assay
This protocol is designed to measure the kinase activity of eEF2K and assess the inhibitory potential of compounds like this compound. A non-radiometric, luminescence-based assay is described here for higher throughput.
Materials:
-
Recombinant human eEF2K
-
eEF2K substrate peptide (e.g., a peptide containing the eEF2 phosphorylation site)[10]
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound or other test compounds
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of eEF2K enzyme solution (prepared in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a solution containing the eEF2K substrate peptide and ATP (at a concentration near the Km for ATP).
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Src In Vitro Kinase Assay
This protocol describes a fluorescence-based assay to measure Src kinase activity and its inhibition by this compound.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Fluorescence-based kinase assay kit (e.g., a kit utilizing a phosphotyrosine-specific antibody)
-
This compound or other test compounds
-
384-well black assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Kinase Reaction:
-
Add test compounds to the wells of a 384-well plate.
-
Add the Src kinase solution to each well and incubate for 15 minutes at room temperature.
-
Start the reaction by adding a mixture of the Src peptide substrate and ATP.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding a solution containing a phosphotyrosine-specific antibody labeled with a fluorescent probe.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.
Materials:
-
HepG2 or HCT116 cells
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4 cells or activated primary CD4+ T cells)
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound or other test compounds
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Infection:
-
Seed the target cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the plates at 37°C in a humidified CO₂ incubator.
-
-
Sample Collection: At various time points post-infection (e.g., day 3, 5, and 7), carefully collect a portion of the cell culture supernatant from each well.
-
p24 ELISA:
-
Follow the manufacturer's protocol for the p24 Antigen ELISA kit.[1][4][11][12]
-
Briefly, coat the ELISA plate with a capture anti-p24 antibody.
-
Add the collected culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection anti-p24 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the recombinant p24 standards. Determine the concentration of p24 in each sample from the standard curve. Calculate the percent inhibition of HIV-1 replication for each this compound concentration compared to the untreated virus control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a small molecule inhibitor like this compound in vitro.
References
- 1. goldengatebio.com [goldengatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. en.hillgene.com [en.hillgene.com]
- 5. researchgate.net [researchgate.net]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TX-1918 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1918 is a cell-permeable, small molecule inhibitor targeting eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] As a derivative of tyrphostin, it has demonstrated potential as an anti-proliferative agent in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and to investigate its impact on key cellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key kinases:
-
eEF2K (eukaryotic Elongation Factor 2 Kinase): A crucial regulator of protein synthesis. Inhibition of eEF2K by this compound can lead to the suppression of protein translation, which is particularly impactful in rapidly proliferating cancer cells under metabolic stress.[2][3]
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of Src signaling is a common feature in many cancers.
By targeting these two pathways, this compound offers a multi-faceted approach to inhibiting cancer cell growth and survival.
Quantitative Data
The following tables summarize the inhibitory and cytotoxic concentrations of this compound across various targets and cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (μM) |
| eEF2 Kinase (eEF2K) | 0.44 |
| Src Kinase | 4.4 |
| Protein Kinase A (PKA) | 44 |
| Protein Kinase C (PKC) | 44 |
| EGFR Kinase | 440 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[3]
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HepG2 | Hepatocellular Carcinoma | 2.07[1] |
| HCT116 | Colorectal Carcinoma | 230[1] |
| BT-549 | Triple-Negative Breast Cancer | 27.5[1] |
| HCC1937 | Triple-Negative Breast Cancer | 51.1[1] |
IC50 values were determined following treatment with this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116, BT-549, HCC1937)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final concentrations should bracket the expected IC50 value (e.g., for HepG2, a range of 0.1 µM to 100 µM is appropriate).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of eEF2 and Src Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation status of its targets, eEF2 and Src.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eEF2, anti-eEF2, anti-phospho-Src, anti-Src, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Troubleshooting
-
Low Cytotoxicity: If this compound shows lower than expected cytotoxicity, ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is not exceeding 0.5%. Also, consider extending the treatment duration.
-
Inconsistent Western Blot Results: Ensure complete protein transfer from the gel to the membrane. Optimize antibody concentrations and incubation times. Always include appropriate positive and negative controls. The use of fresh lysis buffer with protease and phosphatase inhibitors is critical.
Conclusion
This compound is a valuable research tool for investigating the roles of eEF2K and Src kinase in cancer biology. The provided protocols offer a framework for studying its effects on cell viability and target engagement. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of eEF2K synergizes with glutaminase inhibitors or 4EBP1 depletion to suppress growth of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy [mdpi.com]
Application Notes and Protocols for TX-1918 in Animal Studies
Disclaimer: Information regarding a compound designated "TX-1918" for use in animal studies is not available in the public domain. The following application notes and protocols are provided as a generalized framework based on common practices in preclinical animal research. These guidelines should be adapted based on the specific pharmacological and toxicological properties of this compound, which are currently unknown. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction
This document provides a template for the development of detailed application notes and protocols for the preclinical evaluation of the hypothetical compound this compound in animal models. Due to the absence of specific data for this compound, the information presented herein is illustrative and should be replaced with actual experimental data as it becomes available. The primary objective of these protocols is to guide researchers in determining the recommended dosage of this compound for efficacy and safety studies in animals.
Hypothetical Compound Profile: this compound
For the purpose of this template, we will assume this compound is an investigational small molecule inhibitor of a key signaling pathway implicated in oncogenesis.
Table 1: Hypothetical Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in aqueous solutions. |
| Mechanism of Action | Selective inhibitor of the hypothetical "Kinase X" in the "Pathway Y" signaling cascade. |
| Target Disease | Various solid tumors with mutations in the "Pathway Y" cascade. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.
Methodology:
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice.
-
Groups:
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
This compound dose escalation groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg).
-
-
Administration: Daily oral gavage for 14 consecutive days.
-
Monitoring:
-
Body weight measurements daily.
-
Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency) twice daily.
-
Food and water intake measurements daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.
-
Data Analysis: Summarize body weight changes and clinical observations for each dose group.
Experimental Workflow for MTD Study
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Healthy, 8-10 week old Sprague-Dawley rats with jugular vein cannulation.
-
Groups:
-
Intravenous (IV) administration (e.g., 2 mg/kg).
-
Oral (PO) administration (e.g., 10 mg/kg).
-
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 2 |
| AUC (0-inf) (ng*h/mL) | 3000 | 4500 |
| t½ (h) | 4 | 6 |
| Bioavailability (%) | N/A | 30 |
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous tumors derived from a human cancer cell line with a known "Pathway Y" mutation.
-
Groups:
-
Vehicle control.
-
This compound at two different doses below the MTD (e.g., 25 and 50 mg/kg).
-
Positive control (standard-of-care chemotherapy).
-
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), initiate daily oral treatment.
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight twice weekly.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between treated and control groups.
Signaling Pathway
Hypothetical Signaling Pathway Modulated by this compound
Application Notes and Protocols: Administration of TX-1918 in Mouse Models
Introduction
Extensive searches for a compound designated "TX-1918" within the context of biomedical research and administration in mouse models have not yielded any specific information. The designation "this compound" does not correspond to a known drug or experimental molecule in the publicly available scientific literature.
Therefore, the following application notes and protocols are provided as a general framework for the administration of a hypothetical therapeutic agent, referred to herein as this compound, in mouse models. The specific details, such as dosage, vehicle, and optimal administration route, would need to be determined empirically through rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies.
General Considerations for Administration Routes in Mice
The choice of administration route is a critical parameter in preclinical studies and is dependent on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the target tissue or organ. The most common routes for administering therapeutic agents to mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.
Table 1: Comparison of Common Administration Routes in Mouse Models
| Route of Administration | Advantages | Disadvantages | Typical Volume (Adult Mouse) | Needle Size (Gauge) |
| Intravenous (IV) | Rapid onset of action, 100% bioavailability.[1] | Requires technical skill, potential for tail vein injury. | < 0.2 mL[1][2] | 27-30[1][2] |
| Intraperitoneal (IP) | Larger volumes can be administered, relatively rapid absorption.[1] | Risk of injection into abdominal organs, potential for irritation.[3] | < 2-3 mL[1] | 25-27[1] |
| Subcutaneous (SC) | Slower, more sustained absorption, suitable for suspensions.[2] | Absorption can be variable, potential for local tissue reaction. | < 2-3 mL (divided sites)[1] | 25-27[1] |
| Oral (PO) - Gavage | Mimics clinical route of administration for many drugs, non-invasive.[3] | First-pass metabolism, variable absorption, risk of esophageal injury.[4] | < 1.5 mL | 20-22 (gavage needle) |
Hypothetical Signaling Pathway for this compound
Without specific information on this compound, a hypothetical signaling pathway is presented below for illustrative purposes. Let us assume this compound is an inhibitor of a key kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.
Experimental Protocols
The following are generalized protocols for the administration of a hypothetical therapeutic agent, this compound, via common routes in mouse models. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Tail Vein Injection
Materials:
-
This compound solution in a sterile, isotonic vehicle
-
Mouse restrainer
-
Heat lamp or warm water
-
27-30 gauge needle with 1 mL syringe
-
70% ethanol
-
Gauze
Procedure:
-
Prepare the this compound solution to the desired concentration.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution (maximum volume of 0.2 mL).[1][2]
-
Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.
-
Monitor the mouse for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound solution
-
25-27 gauge needle with 1 mL syringe
-
70% ethanol
Procedure:
-
Prepare the this compound solution.
-
Securely restrain the mouse by scruffing the neck and supporting the body.
-
Tilt the mouse to a slight head-down position.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[3]
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the solution (maximum volume of 2-3 mL).[1]
-
Withdraw the needle and return the mouse to its cage.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for in vivo efficacy studies in mice.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 2: Example Data Summary for an In Vivo Efficacy Study
| Treatment Group | Administration Route | Dose (mg/kg) | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | IP | 0 | 10 | 1500 ± 150 | 0 | +2.5 ± 1.0 |
| This compound | IP | 10 | 10 | 750 ± 80 | 50 | -1.2 ± 0.8 |
| This compound | IV | 5 | 10 | 600 ± 75 | 60 | -0.5 ± 0.5 |
| This compound | PO | 20 | 10 | 900 ± 100 | 40 | +1.8 ± 1.2 |
Conclusion
While no specific information is available for a compound named this compound, this document provides a comprehensive, albeit generalized, guide for its potential administration in mouse models. The provided protocols, tables, and diagrams serve as a template for the design and execution of preclinical studies. Researchers are strongly encouraged to perform thorough literature reviews and pilot studies to establish the optimal experimental conditions for any new therapeutic agent.
References
Application Notes and Protocols for the HPLC Purification of TX-1918
Disclaimer: Publicly available information on a specific molecule designated "TX-1918" is limited. The following application note is a representative example for the purification of a hypothetical small molecule drug candidate, herein named this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies provided are based on established principles for the purification of small organic molecules.[1][2][3][4] Researchers should optimize these protocols based on the specific physicochemical properties of their compound of interest.
Introduction
This compound is a novel heterocyclic small molecule currently under investigation as a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ (STK-XYZ), a key enzyme implicated in the progression of various solid tumors. Early preclinical studies have demonstrated its potential as a targeted therapeutic agent. The synthesis of this compound often results in a mixture containing the active pharmaceutical ingredient (API), unreacted starting materials, and various side-products. Therefore, a robust and efficient purification method is critical to obtain highly pure this compound for subsequent in vitro and in vivo studies, ensuring data accuracy and patient safety.
This application note describes a scalable reverse-phase HPLC method for the purification of this compound from a crude synthetic mixture. RP-HPLC is a widely used technique for the purification of small molecules, separating compounds based on their hydrophobicity.[1][3][4]
Materials and Methods
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical HPLC system for purity analysis.
Consumables and Reagents:
-
Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size for semi-preparative; 250 x 4.6 mm, 5 µm for analytical).
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Sample Solvent: Dimethyl sulfoxide (DMSO).
-
This compound crude synthetic mixture.
-
Reference standard of this compound (>99% purity).
Experimental Protocols
1. Standard and Sample Preparation:
-
Reference Standard: Prepare a 1 mg/mL stock solution of the this compound reference standard in DMSO.
-
Crude Sample: Dissolve the crude this compound mixture in DMSO to a final concentration of 10 mg/mL. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]
2. Analytical HPLC Method for Purity Assessment:
-
This method is used to determine the purity of the crude mixture and the purified fractions.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
3. Preparative HPLC Method for Purification:
-
The analytical method is scaled up for purification.
-
Column: C18, 250 x 10 mm, 5 µm.
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 100-500 µL (loading can be optimized based on resolution).
-
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) |
| 0 | 20 |
| 30 | 70 |
| 35 | 90 |
| 40 | 90 |
| 41 | 20 |
| 45 | 20 |
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of this compound based on the UV chromatogram.
-
Analyze the purity of each collected fraction using the analytical HPLC method described above.
-
Pool the fractions with the desired purity (e.g., >98%).
5. Post-Purification Processing:
-
Combine the high-purity fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Results
The described RP-HPLC method effectively separates this compound from the impurities in the crude synthetic mixture.
Table 1: Analytical HPLC of Crude and Purified this compound
| Sample | Retention Time of this compound (min) | Purity (%) |
| Crude Mixture | 15.2 | 78.5 |
| Purified Product | 15.2 | >99.0 |
Table 2: Summary of Preparative HPLC Purification of this compound
| Parameter | Value |
| Amount of Crude Injected | 50 mg |
| Purity of Crude | 78.5% |
| Amount of Purified this compound | 35 mg |
| Purity of Final Product | >99.0% |
| Recovery Yield | 89.2% |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for TX-1918 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TX-1918, a potent inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, and detail protocols for its characterization using various protein binding assays.
Introduction to this compound
This compound, with the chemical name 2-((3,5-dimethyl-4-hydroxyphenyl)methylene)-4-cyclopentene-1,3-dione, has been identified as a dual inhibitor of eEF2K and Src kinase.[1] eEF2K is a key regulator of protein synthesis, acting as a brake on translation elongation to conserve energy during periods of cellular stress, such as nutrient deprivation.[2][3][4] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The dual inhibitory action of this compound makes it a valuable tool for studying the interplay between cellular metabolism and signaling, and a potential starting point for the development of novel therapeutics.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound against various kinases and cancer cell lines.
| Target/Cell Line | IC50 (µM) | Assay Type | Reference |
| eEF2K | 0.44 | In vitro kinase assay | [1] |
| Src kinase | 4.4 | In vitro kinase assay | [1] |
| Protein Kinase A (PKA) | 44 | In vitro kinase assay | [1] |
| Protein Kinase C (PKC) | 44 | In vitro kinase assay | [1] |
| EGFR Kinase | 440 | In vitro kinase assay | [1] |
| HepG2 (Human Liver Cancer) | 2.7 | Cytotoxicity assay | [1] |
| HCT116 (Human Colon Cancer) | 230 | Cytotoxicity assay | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of eEF2K and Src kinase, highlighting the points of inhibition by this compound.
Caption: eEF2K Signaling Pathway and Inhibition by this compound.
Caption: Src Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols for Protein Binding Assays
The following are generalized protocols for common protein binding assays that can be adapted for characterizing the interaction of this compound with eEF2K and Src kinase. It is recommended to optimize these protocols for specific experimental conditions.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace the fluorescent tracer from the protein.
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human eEF2K or Src kinase.
-
Fluorescently labeled tracer (e.g., a fluorescent ATP analog or a known fluorescent inhibitor).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 100 µM to 1 nM.
-
Prepare a working solution of the kinase and the fluorescent tracer in assay buffer. The optimal concentrations of kinase and tracer should be determined empirically but are typically in the low nanomolar range.
-
In a 384-well plate, add 5 µL of the this compound dilution series.
-
Add 10 µL of the kinase/tracer mixture to each well.
-
Include control wells:
-
No inhibitor control: Kinase + tracer + assay buffer with DMSO.
-
No kinase control (for background): Tracer + assay buffer.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background polarization from all readings.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time determination of binding kinetics (association and dissociation rates) and affinity.
Experimental Workflow:
Caption: Surface Plasmon Resonance Workflow.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human eEF2K or Src kinase (with a tag for immobilization, e.g., His-tag or GST-tag, or for amine coupling).
-
SPR sensor chip (e.g., CM5, NTA, or Series S sensor chip).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with a final DMSO concentration matched to the sample.
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5).
-
SPR instrument.
-
-
Procedure:
-
Immobilize the kinase onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be prepared by performing the immobilization chemistry without the protein.
-
Prepare a serial dilution of this compound in running buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the association of this compound to the immobilized kinase in real-time.
-
After the association phase, switch to running buffer to monitor the dissociation of the compound.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.
-
Include buffer-only injections (with matched DMSO) for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal and then subtract the buffer-only injection signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating a ligand into a solution containing a protein, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined in a single experiment.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry Workflow.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human eEF2K or Src kinase (high concentration and purity are critical).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ITC buffer (e.g., 20 mM HEPES or phosphate buffer pH 7.5, 150 mM NaCl). The buffer for the protein and ligand must be identical to minimize heats of dilution.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Prepare the this compound solution in the final dialysis buffer, ensuring the final DMSO concentration is identical to that in the protein solution (typically <5%).
-
Degas both the protein and this compound solutions immediately before the experiment.
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution, allowing the system to return to thermal equilibrium between injections.
-
Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
Application of TX-1918 in Genomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1918 is a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] Its ability to modulate two critical signaling nodes makes it a valuable tool for investigating the complex regulatory networks that govern cell growth, proliferation, and survival. Genomic studies employing this compound can provide profound insights into the transcriptional landscapes shaped by eEF2K and Src signaling, uncovering novel therapeutic targets and biomarkers. This document provides detailed application notes and protocols for the use of this compound in genomic research.
Target Overview
-
eEF2K (eukaryotic Elongation Factor 2 Kinase): A key regulator of protein synthesis, eEF2K phosphorylates and inactivates eEF2, leading to a global reduction in protein translation.[2][3] This mechanism allows cells to conserve energy under stressful conditions such as nutrient deprivation.[2] eEF2K is regulated by upstream signaling pathways including the mTORC1 and AMPK pathways.[1][2][4]
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways controlling cell adhesion, growth, migration, and differentiation.[5][6][7] Aberrant Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis.[6]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (eEF2K) | 0.44 µM | eEF2 Kinase | [1] |
| IC50 (Src) | 4.4 µM | Src Kinase | [1] |
| Cytotoxicity IC50 | 2.07 µM | HepG2 | [1] |
| Cytotoxicity IC50 | 230 µM | HCT116 | [1] |
Signaling Pathways
Understanding the signaling context of this compound is crucial for designing and interpreting genomic experiments. Below are diagrams of the eEF2K and Src signaling pathways.
Caption: Simplified eEF2K signaling pathway.
Caption: Overview of major Src kinase signaling pathways.
Experimental Protocols
The following protocols provide a framework for conducting genomic studies using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Gene Expression Profiling using RNA Sequencing (RNA-Seq)
This protocol outlines the steps for analyzing global gene expression changes in response to this compound treatment.
Experimental Workflow:
Caption: RNA-Sequencing experimental workflow.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known Src or eEF2K pathway activation).
-
Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration that induces a biological effect without causing excessive cytotoxicity.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the this compound-treated samples.
-
Incubate cells for a predetermined time point (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.
-
-
Harvesting: After treatment, wash cells with PBS and harvest them for RNA extraction.
2. RNA Extraction:
-
Use a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions to isolate total RNA.[8]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
3. Library Preparation:
-
Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to generate sequencing libraries from the isolated RNA. This typically involves:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
cDNA synthesis.[8]
-
Adapter ligation.
-
PCR amplification.
-
-
Quantify and assess the quality of the prepared libraries.
4. Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
5. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and gene ontologies that are enriched among the differentially expressed genes.
Protocol 2: Targeted Gene Expression Analysis using RT-qPCR
This protocol is for validating the results from RNA-Seq or for analyzing the expression of a specific set of genes of interest.
1. Cell Culture and Treatment:
-
Follow the same procedure as described in Protocol 1.
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA as described in Protocol 1.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
3. Primer Design and Validation:
-
Design primers specific to the target genes and a reference (housekeeping) gene.
-
Validate primer efficiency and specificity.
4. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix.
-
Run the reaction on a real-time PCR instrument.
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
This compound is a powerful chemical probe for dissecting the genomic consequences of eEF2K and Src inhibition. The protocols and information provided here offer a comprehensive guide for researchers to design and execute robust genomic studies. By carefully considering experimental design, including appropriate controls and data analysis strategies, the use of this compound will undoubtedly contribute to a deeper understanding of fundamental cellular processes and the development of novel therapeutic strategies.
References
- 1. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of c-SRC Activity and Function by the Adapter Protein CAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. Novel regulation and function of Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Flow Cytometry for Profiling Cellular Responses to TX-1918
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TX-1918 is a novel investigational compound with potential applications in oncology. Understanding its mechanism of action and its effects on cellular processes is critical for its development as a therapeutic agent. This application note provides a detailed protocol for utilizing flow cytometry to assess the impact of this compound on cell cycle progression and apoptosis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, making it an ideal platform for characterizing the cellular response to new chemical entities. The protocols outlined here are designed for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic and cytostatic effects of this compound.
Principle of the Assays
This protocol describes two fundamental flow cytometry assays:
-
Cell Cycle Analysis: This assay utilizes a fluorescent DNA-binding dye, such as Propidium Iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Changes in this distribution following treatment with this compound can indicate cell cycle arrest at specific checkpoints.
-
Apoptosis Assay: This assay employs a combination of Annexin V and a viability dye (e.g., 7-AAD or PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2]
Materials and Reagents
-
Cell Lines: Relevant cancer cell line(s) (e.g., HeLa, Jurkat, A549)
-
Cell Culture Medium: Appropriate complete growth medium
-
This compound: Stock solution of known concentration
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free
-
Trypsin-EDTA: For adherent cells
-
Fetal Bovine Serum (FBS)
-
Propidium Iodide (PI) Staining Solution: e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A and 0.1% Triton X-100
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, 7-AAD or PI, and Binding Buffer
-
Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes.
-
Microcentrifuge tubes and conical tubes
-
Cell culture plates (e.g., 6-well or 12-well plates)
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
For suspension cells, seed cells in 12-well plates at a density of approximately 0.5 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Allow cells to adhere (for adherent lines) or stabilize for 24 hours post-seeding.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration range (e.g., 0.1, 1, 10, 100 µM).
-
A vehicle control (e.g., DMSO, if used to dissolve this compound) should be included.
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically.
-
II. Protocol for Cell Cycle Analysis
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS. Transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) parameters and a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3). Gate on the single-cell population to exclude doublets and debris.
III. Protocol for Apoptosis Assay
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping, as trypsin can affect membrane integrity. Collect both the detached and floating cells (which may include apoptotic cells).
-
Suspension cells: Collect the entire cell suspension.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for all fluorescence channels.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (1 µM) | 68.1 ± 2.9 | 18.9 ± 2.0 | 13.0 ± 1.3 |
| This compound (10 µM) | 75.4 ± 4.5 | 10.2 ± 1.1 | 14.4 ± 1.6 |
| This compound (100 µM) | 85.1 ± 5.2 | 5.3 ± 0.8 | 9.6 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic and Necrotic Cell Populations after this compound Treatment
| Treatment Group | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) | % Necrotic Cells (Annexin V- / 7-AAD+) |
| Vehicle Control | 95.3 ± 2.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| This compound (1 µM) | 92.1 ± 3.1 | 4.5 ± 0.8 | 2.0 ± 0.4 | 1.4 ± 0.3 |
| This compound (10 µM) | 75.8 ± 4.2 | 15.2 ± 2.1 | 6.5 ± 1.0 | 2.5 ± 0.6 |
| This compound (100 µM) | 40.2 ± 5.8 | 35.6 ± 4.5 | 20.1 ± 3.2 | 4.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: Putative signaling pathways for this compound induced apoptosis.
Conclusion
The protocols described in this application note provide a robust framework for the initial characterization of the cellular effects of this compound using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the compound's mechanism of action, which is essential for guiding further preclinical development. The provided tables and diagrams serve as templates for organizing and visualizing the experimental data and underlying biological processes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TX-1918 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TX-1918 in cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. It has demonstrated cytotoxic effects in various cancer cell lines, including HepG2 and HCT116. By inhibiting eEF2K and Src, this compound can trigger the intrinsic pathway of apoptosis.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For initial experiments, it is advisable to use a broad, logarithmic range of concentrations to establish a dose-response curve. A suggested starting range is from 0.1 µM to 100 µM. Based on published data, the half-maximal inhibitory concentration (IC50) for cytotoxicity is approximately 2.07 µM in HepG2 cells and 230 µM in HCT116 cells.[1]
Q3: How should I prepare my stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like DMSO. This stock can then be serially diluted to the desired working concentrations in your cell culture medium. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or an "edge effect" in your multi-well plate. Ensure you have a homogenous single-cell suspension before seeding and that your pipettes are properly calibrated. To mitigate the edge effect, consider not using the outermost wells of the plate or filling them with sterile phosphate-buffered saline (PBS) or media.
Q5: My results are not consistent between experiments. What should I consider?
A5: Inconsistent results across experiments can be due to variations in cell passage number, confluency at the time of treatment, or incubation times. It is crucial to use cells within a consistent and low passage number range and to standardize all experimental parameters, including seeding density and treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability even at high concentrations of this compound. | The cell line may be resistant to this compound. | Verify the expression levels of eEF2K and Src in your cell line. Consider testing a different, more sensitive cell line. |
| The compound may have degraded. | Prepare a fresh stock solution of this compound and ensure proper storage conditions. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High levels of cell death observed even at the lowest concentrations. | The cell line is highly sensitive to this compound. | Use a lower range of this compound concentrations in your next experiment. |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm. | |
| Precipitate forms when this compound is added to the culture medium. | Poor solubility of the compound at the tested concentration. | Ensure the final concentration of the solvent is sufficient to keep the compound in solution. You may need to adjust your dilution scheme or gently warm the medium. |
| Inconsistent dose-response curve (not sigmoidal). | Inaccurate serial dilutions. | Carefully prepare your serial dilutions and ensure thorough mixing at each step. |
| Suboptimal assay conditions. | Optimize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. |
Data Presentation
The following tables provide representative data on the effect of this compound on the viability of HepG2 and HCT116 cells. This data is illustrative and should be used as a guideline for experimental design.
Table 1: Effect of this compound on HepG2 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95 ± 5.1 |
| 0.5 | 82 ± 6.2 |
| 1.0 | 65 ± 5.8 |
| 2.0 | 51 ± 4.9 |
| 5.0 | 35 ± 4.1 |
| 10.0 | 21 ± 3.5 |
| 50.0 | 8 ± 2.1 |
| 100.0 | 3 ± 1.5 |
Table 2: Effect of this compound on HCT116 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 92 ± 6.1 |
| 50 | 78 ± 5.5 |
| 100 | 63 ± 6.8 |
| 200 | 52 ± 5.3 |
| 300 | 41 ± 4.7 |
| 400 | 32 ± 4.2 |
| 500 | 25 ± 3.8 |
| 1000 | 15 ± 2.9 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cells (e.g., HepG2, HCT116)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal density should be determined empirically for each cell line to ensure they are still in the logarithmic growth phase at the end of the incubation period. A common starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting common experimental issues.
References
How to prevent TX-1918 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TX-1918 in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: The primary factors contributing to this compound degradation are exposure to light, elevated temperatures, and inappropriate pH levels. This compound is known to be photosensitive and thermolabile. Oxidative stress can also play a role in its degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For optimal stability, it is recommended to dissolve and store this compound in anhydrous, deoxygenated DMSO for stock solutions. For aqueous working solutions, a phosphate-buffered saline (PBS) at a pH of 6.0-7.0 is recommended for immediate use.
Q3: How should I store my this compound stock and working solutions?
A3: Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect these solutions from light by using amber vials or by wrapping the vials in aluminum foil. Working solutions should be prepared fresh for each experiment and used immediately. If short-term storage of a working solution is necessary, it should be kept on ice and protected from light for no longer than 2-4 hours.
Q4: Can I use additives to enhance the stability of this compound in my working solutions?
A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. The use of 0.1% (w/v) ascorbic acid or 0.05% (w/v) butylated hydroxytoluene (BHT) has been shown to improve the stability of this compound in aqueous solutions. However, it is crucial to validate the compatibility of these additives with your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions for each experiment. Ensure stock solutions are stored at -80°C in light-protected, single-use aliquots. |
| Loss of compound activity over a short period | Instability in the aqueous buffer. | Verify the pH of your buffer is between 6.0 and 7.0. Consider adding a stabilizing antioxidant like ascorbic acid. |
| Precipitate formation in the solution | Poor solubility or compound degradation. | Ensure the concentration of this compound in your working solution does not exceed its solubility limit in the chosen buffer. Prepare solutions fresh and avoid prolonged storage. |
| Discoloration of the solution | Photo-degradation or oxidation. | Always handle this compound solutions in a light-protected environment. Use deoxygenated solvents and buffers where possible. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C immediately.
-
Protocol 2: Assessment of this compound Stability via HPLC
-
Objective: To determine the degradation rate of this compound under various conditions.
-
Methodology:
-
Prepare fresh working solutions of this compound (e.g., 10 µM) in different buffers (e.g., PBS pH 5.0, 7.0, 8.0) and under different light conditions (light vs. dark) and temperatures (4°C vs. 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately analyze the aliquots by reverse-phase HPLC using a C18 column.
-
The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Data on this compound Stability
The following table summarizes the stability of this compound under different conditions as determined by HPLC analysis.
| Condition | Solvent/Buffer | Temperature | Light Exposure | % Remaining after 8 hours |
| 1 | DMSO | -80°C | Dark | >99% |
| 2 | DMSO | 25°C | Dark | 95% |
| 3 | DMSO | 25°C | Ambient Light | 78% |
| 4 | PBS (pH 7.0) | 4°C | Dark | 92% |
| 5 | PBS (pH 7.0) | 25°C | Dark | 85% |
| 6 | PBS (pH 7.0) | 25°C | Ambient Light | 65% |
| 7 | PBS (pH 5.0) | 25°C | Dark | 75% |
| 8 | PBS (pH 8.0) | 25°C | Dark | 60% |
Visual Guides
Caption: Recommended workflow for preparing and storing stable this compound stock solutions.
Caption: Major factors leading to the degradation of active this compound.
Caption: A logical guide for troubleshooting issues related to this compound instability.
Overcoming off-target effects of TX-1918
Technical Support Center: TX-1918
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and overcoming potential off-target effects of this compound, a novel ATP-competitive kinase inhibitor targeting Kinase A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase A, a crucial enzyme in the "Pathway X" signaling cascade. By binding to the ATP pocket of Kinase A, it prevents the phosphorylation of its downstream substrate, thereby blocking the signal transduction pathway.
Q2: I'm observing a phenotype (e.g., unexpected toxicity, altered cell morphology) that is inconsistent with the known function of Kinase A. Could this be an off-target effect?
A2: Yes, this is a classic indication of a potential off-target effect.[1][2] If the observed cellular response cannot be rationalized by the inhibition of Kinase A, it is critical to investigate whether this compound is modulating other signaling pathways.[1] Comparing your results with data from a structurally different inhibitor that also targets Kinase A can help clarify if the effect is specific to your compound.[1][3]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that achieves significant on-target inhibition without causing widespread off-target effects.[3][4] As shown in the selectivity profile below (Table 1), the IC50 for the primary off-target (Kinase B) is tenfold higher than for the on-target (Kinase A). To maintain selectivity, it is recommended to use this compound at a concentration no higher than 5-10 times its on-target IC50 value.
Q4: How can I experimentally confirm that this compound is engaging its intended target, Kinase A, in my cells?
A4: Target engagement can be confirmed using several methods. A highly effective technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[3][5] An increase in the thermal stability of Kinase A in the presence of this compound provides direct evidence of target engagement within a cellular context.
Troubleshooting Guide
This guide provides a systematic workflow to determine if off-target effects are responsible for your observations.
Problem: You observe unexpected or inconsistent experimental results, such as cytotoxicity at concentrations that should be well-tolerated or a phenotype that does not match the known biology of Kinase A.[1][2]
Visualizing the Problem: On-Target vs. Off-Target Pathways
The following diagram illustrates how this compound can inhibit both the intended on-target pathway and an unintended off-target pathway, leading to a mixed phenotype.
Caption: this compound inhibits the intended Kinase A and an off-target, Kinase B.
Troubleshooting Workflow
Follow these steps to diagnose the issue.
Caption: A decision tree for troubleshooting unexpected experimental results.
Quantitative Data Summary
Biochemical assays were performed to determine the inhibitory concentration (IC50) of this compound against its intended target and key potential off-targets. A lower IC50 value indicates higher potency. The selectivity ratio highlights the compound's preference for the on-target kinase.
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Target Class | Selectivity Ratio (Off-target IC50 / On-target IC50) | Physiological Relevance |
| Kinase A (On-Target) | 5 | Tyrosine Kinase | - | High |
| Kinase B (Off-Target) | 50 | Tyrosine Kinase | 10x | High - relevant at concentrations > 50 nM |
| Kinase C (Off-Target) | 850 | Serine/Threonine Kinase | 170x | Low - only relevant at very high concentrations |
| Protein X (Off-Target) | >10,000 | Non-kinase | >2000x | Very Low |
A low selectivity ratio (<10x) suggests that the off-target is inhibited at concentrations close to those needed for on-target inhibition and is more likely to be physiologically relevant.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
This protocol is used to determine the IC50 values for this compound against a panel of kinases.
Reagents:
-
Recombinant proteins for on-target (Kinase A) and potential off-targets (e.g., Kinase B, Kinase C).[1]
-
Suitable kinase-specific substrates and ATP.[1]
-
This compound compound.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™).
Methodology:
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 30 µM).[1]
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the inhibitor dilutions.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for each respective enzyme.[1]
-
Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[1]
-
Data Analysis: Plot the remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to Kinase A in a cellular environment.
Reagents:
-
Cells expressing the target protein (Kinase A).
-
This compound compound and vehicle control (e.g., DMSO).
-
Lysis buffer.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle control. Incubate under normal culture conditions for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble Kinase A at each temperature point using Western blotting or another protein quantification method.
-
Data Interpretation: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of Kinase A, confirming target engagement.
Strategies for Mitigating Off-Target Effects
If an off-target effect is confirmed, several strategies can be employed to mitigate its impact on your experimental interpretation.
Caption: Key strategies to reduce or control for off-target effects.
References
Technical Support Center: TX-1918 Synthesis
Disclaimer: Information regarding a specific molecule designated "TX-1918" is not publicly available. The following technical support guide is a representative example based on common challenges and troubleshooting strategies in multi-step organic synthesis. The experimental details provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing the yield of this compound?
A1: Based on typical multi-step syntheses, the most critical parameters often include the purity of starting materials and solvents, strict control of reaction temperature, and the efficiency of the purification method at each step. The final coupling and purification steps are particularly sensitive to reaction conditions.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproducts in the synthesis of complex molecules like this compound often involves a multi-faceted approach. Ensure all reagents are of the highest possible purity. Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for oxygen- and moisture-sensitive steps. Precise temperature control can also prevent side reactions. Finally, the order of reagent addition can significantly impact the reaction outcome.
Q3: What is the recommended method for purifying the final this compound compound?
A3: For compounds of high polarity, which is common for pharmacologically active molecules, reverse-phase column chromatography is often the method of choice for final purification. The selection of the appropriate solvent system is critical for achieving high purity.
Troubleshooting Guides
Issue 1: Low Yield in the Final Coupling Step
Q: My final Suzuki coupling step to generate this compound is consistently showing low yields (<30%). What are the potential causes and solutions?
A: Low yields in Suzuki coupling reactions are a common issue. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that the catalyst has not been deactivated by exposure to air or impurities. It is recommended to use a fresh batch of catalyst and handle it under an inert atmosphere.
-
Ligand Selection: The choice of phosphine ligand can have a dramatic effect on the reaction outcome. If you are using a standard ligand, consider screening other ligands that may be more suitable for your specific substrates.
-
Base and Solvent: The choice of base and solvent system is also critical. Ensure the base is sufficiently strong to facilitate the catalytic cycle but not so strong as to cause degradation of your starting materials. The solvent must be anhydrous.
-
Reaction Temperature: The reaction temperature should be carefully optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and byproduct formation.
Issue 2: Presence of an Unknown Impurity in the Final Product
Q: After purification, I am observing a persistent unknown impurity with a similar retention time to this compound in my HPLC analysis. How can I identify and remove it?
A: A persistent impurity with similar polarity to your target compound can be challenging to remove. Here's a suggested workflow:
-
Characterization of the Impurity: The first step is to identify the impurity. If possible, isolate a small amount of the impure fraction and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will help you understand its structure and potential origin.
-
Re-evaluation of the Reaction: Once the impurity is identified, review the reaction mechanism to determine how it might have formed. It could be a byproduct of the reaction or arise from the degradation of the starting material or product.
-
Optimization of Purification: If the impurity cannot be eliminated by modifying the reaction conditions, you may need to optimize your purification method. This could involve trying a different stationary phase in your chromatography, using a different solvent system, or employing an alternative purification technique such as preparative thin-layer chromatography (prep-TLC) or crystallization.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of a Representative Suzuki Coupling Step
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ |
| Ligand | - | - | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Temperature | 80°C | 100°C | 120°C |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Yield (%) | 45% | 78% | 92% |
Experimental Protocols
Representative Protocol: Final Suzuki Coupling Step
This protocol is a general representation and should be adapted based on the specific substrates used in the actual synthesis of this compound.
-
Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the aryl halide precursor (1.0 eq) and the boronic acid or ester precursor (1.2 eq) in a 2:1 mixture of anhydrous dioxane and water.
-
Addition of Base and Catalyst: To the solution, add K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Reaction Execution: The reaction mixture is heated to 120°C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final compound.
Visualizations
Caption: A simplified overview of a potential multi-step synthesis for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.
TX-1918 experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound TX-1918. This compound is an inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase.[1] This guide addresses potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor targeting two key cellular kinases: eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase. By inhibiting these kinases, this compound can impact fundamental cellular processes such as protein synthesis and signal transduction. Its dual-target nature makes it a subject of investigation for various therapeutic areas, particularly in oncology.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions and the specific target. It is crucial to consult the literature for the most accurate and context-specific values. For instance, one study reported an IC50 of 2.18 µM in MDA-MB-468 breast cancer cells and 5.92 µM in BT549 breast cancer cells.[2]
Q3: Are there known off-target effects for this compound?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common characteristic of kinase inhibitors to exhibit some level of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[3][4][5] Researchers should consider performing kinome-wide profiling to identify potential off-target interactions that could contribute to unexpected phenotypes or experimental variability.
Q4: How does this compound affect protein synthesis?
A4: this compound inhibits eEF2K, a kinase that phosphorylates and inactivates eukaryotic Elongation Factor 2 (eEF2).[6] The inactivation of eEF2 leads to a slowdown in the elongation phase of protein synthesis.[7][8] This can be a critical mechanism for cell survival under stress conditions, such as nutrient deprivation or hypoxia, by conserving energy.[7][8][9]
Q5: What is the role of Src kinase inhibition by this compound?
A5: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell proliferation, adhesion, migration, and survival.[10][11] By inhibiting Src, this compound can interfere with these signaling pathways, which are often dysregulated in cancer and other diseases.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, CellTiter-Glo) when treating with this compound. What could be the cause?
Answer:
High variability in cell-based assays with kinase inhibitors like this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
-
Cell Culture Conditions:
-
Inconsistent Cell Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Even minor variations can lead to significant differences in the final readout.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Serum and Media Components: Kinase signaling pathways are highly sensitive to growth factors present in serum. Variations in serum batches can significantly impact results. Consider using a single, pre-tested batch of serum for a series of experiments or transitioning to serum-free media if your cell line permits.
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. Precipitated compound will lead to inconsistent dosing.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials.
-
Stability in Media: Assess the stability of this compound in your cell culture media over the duration of the experiment. The compound may degrade, leading to a decrease in effective concentration over time.
-
-
Assay-Specific Issues:
-
ATP Concentration (for luminescence-based assays): Assays like CellTiter-Glo measure ATP levels. Since eEF2K activity is linked to cellular energy status, treatment with this compound could directly or indirectly alter cellular ATP pools, confounding the results. Consider validating your findings with an alternative, non-ATP-based viability assay (e.g., crystal violet staining or cell counting).
-
Incubation Times: Optimize the incubation time with this compound. The observed effect may be highly time-dependent.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and In-Cell Activity
Question: Our in vitro kinase assays show potent inhibition of eEF2K and Src by this compound, but we are seeing a much weaker effect in our cell-based assays. Why is there a discrepancy?
Answer:
This is a common challenge in drug discovery and can be attributed to several factors that differentiate a simplified in vitro system from a complex cellular environment.[5][12]
Potential Causes and Solutions:
-
Cellular Permeability and Efflux:
-
Poor Membrane Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the in vitro assay.
-
Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.
-
-
High Intracellular ATP Concentration:
-
Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (millimolar range) is significantly higher than that typically used in in vitro kinase assays (micromolar range).[13] This high intracellular ATP concentration can outcompete the inhibitor, leading to a rightward shift in the IC50 value (i.e., reduced potency) in cells.[13]
-
-
Protein Binding:
-
This compound may bind to plasma proteins in the cell culture serum or to other intracellular proteins, reducing the free concentration of the drug available to bind to its targets.
-
-
Cellular Compensation Mechanisms:
-
Inhibition of a kinase can trigger feedback loops and activation of compensatory signaling pathways within the cell, which can mask the effect of the inhibitor.
-
Issue 3: Inconsistent Phosphorylation Status of Downstream Targets
Question: We are performing Western blots to assess the phosphorylation of eEF2 (the direct substrate of eEF2K) and downstream effectors of Src. The results are not consistent. What could be causing this?
Answer:
Inconsistent results in phosphorylation studies can be due to both technical and biological variability.
Potential Causes and Solutions:
-
Sample Preparation:
-
Rapid Phosphatase Activity: Ensure that cell lysates are prepared quickly on ice and that potent phosphatase inhibitors are included in the lysis buffer. Phosphorylation states can change rapidly post-lysis.
-
Consistent Lysis: Use a consistent lysis protocol to ensure complete and reproducible protein extraction.
-
-
Experimental Timing:
-
Dynamic Phosphorylation: The phosphorylation of signaling proteins is often a transient event. Perform a time-course experiment to determine the optimal time point to observe the desired change in phosphorylation after this compound treatment.
-
-
Antibody Quality and Specificity:
-
Antibody Validation: Use well-validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes.
-
-
Biological Variability:
-
Cell Cycle State: The activity of many kinases, including those in the pathways targeted by this compound, can be cell cycle-dependent.[1] Synchronizing your cells before treatment may help reduce variability.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-468 | Triple-Negative | 2.18 |
| BT549 | Triple-Negative | 5.92 |
| Hs578t | Triple-Negative | Not Reported |
| MDA-MB-436 | Triple-Negative | Not Reported |
| MDA-MB-231 | Triple-Negative | Not Reported |
| MCF7 | Luminal | Not Reported |
Data extracted from a study by El-Khoueiry et al. (2021).[2]
Experimental Protocols
Protocol 1: General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: General Protocol for Western Blotting to Detect Phospho-eEF2
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-eEF2 (Thr56) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with an antibody against total eEF2 and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of eEF2K regulation by this compound.
Caption: Overview of Src kinase signaling and its inhibition by this compound.
Caption: Troubleshooting workflow for experimental variability with this compound.
References
- 1. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of eEF2K synergizes with glutaminase inhibitors or 4EBP1 depletion to suppress growth of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotic elongation factor 2 kinase, an unusual enzyme with multiple roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal TX-1918 activity
Welcome to the technical support center for TX-1918. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for our novel kinase inhibitor, this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity is within the range of 7.2 to 7.6. Activity significantly decreases outside of this range.
Q2: Why is pH critical for this compound function?
The pH of the buffer system directly influences the ionization state of this compound and its target protein. Deviations from the optimal pH range can alter the compound's charge and conformation, as well as the target's binding pocket, leading to reduced binding affinity and inhibitory activity.
Q3: Can I use a phosphate-based buffer system with this compound?
Yes, phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), are compatible with this compound, provided the final pH is adjusted to the optimal range of 7.2-7.6.
Q4: How does temperature affect the pH of my buffer and this compound activity?
The pH of many common buffer systems, such as Tris, is temperature-dependent. It is crucial to measure and adjust the pH of your buffer at the intended experimental temperature to ensure it remains within the optimal range for this compound activity.
Troubleshooting Guide
Issue 1: Low or no this compound activity observed.
-
Possible Cause: The pH of the experimental buffer is outside the optimal range of 7.2-7.6.
-
Solution: Prepare a fresh buffer and carefully adjust the pH to 7.4 at the temperature you will be running your experiment. Verify the pH using a calibrated pH meter.
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent pH of the buffer solutions used across different experimental setups.
-
Solution: Prepare a large batch of the optimized buffer for all related experiments to ensure consistency. Re-check the pH of the buffer before each experiment.
Issue 3: this compound precipitation out of solution.
-
Possible Cause: The pH of the stock solution or the final assay buffer is incorrect, leading to decreased solubility.
-
Solution: Ensure the pH of your stock solution and final assay buffer are within the recommended range. If precipitation persists, consider a modest reduction in the final concentration of this compound.
Data Presentation
The following table summarizes the relative activity of this compound at various pH levels as determined by in vitro kinase assays.
| pH | Relative Activity (%) | Standard Deviation |
| 6.0 | 15.2 | ± 2.1 |
| 6.5 | 45.8 | ± 3.5 |
| 7.0 | 85.1 | ± 4.2 |
| 7.2 | 98.9 | ± 2.8 |
| 7.4 | 100.0 | ± 2.5 |
| 7.6 | 97.5 | ± 3.1 |
| 8.0 | 70.3 | ± 4.0 |
| 8.5 | 30.1 | ± 3.3 |
Experimental Protocols
Protocol for Determining Optimal pH of this compound
-
Buffer Preparation: Prepare a series of the desired buffer (e.g., 50 mM HEPES) at different pH values ranging from 6.0 to 8.5 in 0.2-0.5 unit increments.
-
pH Adjustment: Adjust the pH of each buffer solution at the intended experimental temperature (e.g., 37°C).
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the target kinase, substrate, and ATP to the buffers of varying pH.
-
This compound Addition: Add a constant concentration of this compound to each well. Include control wells without the inhibitor for each pH value.
-
Incubation: Incubate the plate at the desired temperature for a predetermined amount of time (e.g., 60 minutes).
-
Activity Measurement: Terminate the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection.
-
Data Analysis: Calculate the percent inhibition for each pH value relative to the control wells and determine the pH at which this compound exhibits the highest inhibitory activity.
Mandatory Visualizations
Caption: Simplified signaling pathway illustrating this compound as an inhibitor of MEK.
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Technical Support Center: TX-1918 Animal Experiments
Disclaimer: The compound "TX-1918" appears to be a placeholder designation for the purpose of this guide. The following information provides guidance on common pitfalls and best practices applicable to in vivo studies of novel compounds in a similar, hypothetical class.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity and mortality in our mouse models at doses of this compound that were predicted to be safe. What could be the cause?
A1: This is a common and critical issue in preclinical studies. Several factors could be contributing to the unexpected toxicity:
-
Species-Specific Metabolism: The metabolic pathway and clearance rate of this compound in your mouse model may differ significantly from the species used for initial toxicology screens.
-
Formulation and Vehicle Effects: The vehicle used to dissolve and administer this compound could have inherent toxicity or may alter the compound's pharmacokinetic profile, leading to higher exposure.
-
Strain and Sex Differences: Different strains of mice can exhibit varied sensitivity to novel compounds. Additionally, there can be sex-dependent differences in metabolism and toxicity.[1]
-
Off-Target Effects: this compound may have off-target activities that were not identified in in vitro assays.
Q2: Our this compound efficacy study in a xenograft model is showing high variability in tumor growth within the same treatment group. How can we reduce this variability?
A2: High variability can mask the true effect of your compound. Here are some potential causes and solutions:[1]
-
Inconsistent Tumor Cell Implantation: Ensure that the number of viable tumor cells and the injection volume and location are consistent for all animals.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact tumor growth. Maintain a consistent and low-stress environment.[2]
-
Genetic Drift of Cell Lines: If the tumor cell line has been in culture for many passages, it may have undergone genetic drift, leading to inconsistent tumor growth. Use low-passage cells for implantation.
-
Lack of Randomization and Blinding: Ensure that animals are properly randomized into treatment groups and that technicians are blinded to the treatment allocation to avoid unconscious bias.[3][4]
Q3: We are not observing the expected anti-tumor efficacy of this compound in our in vivo models, despite promising in vitro data. What troubleshooting steps should we take?
A3: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration to have a therapeutic effect. A PK/PD study is essential to confirm target engagement in the tumor tissue.
-
Bioavailability: The route of administration may not be optimal, leading to poor bioavailability.
-
Metabolism: The compound may be rapidly metabolized in vivo into inactive forms.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro conditions and can confer resistance to therapy.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile for this compound
| Possible Cause | Troubleshooting Step |
| Formulation Instability | Assess the stability of the this compound formulation over time and under different storage conditions. |
| Inaccurate Dosing | Verify the accuracy of dose calculations and the calibration of dosing equipment. |
| Variability in Animal Fasting State | Standardize the fasting period for all animals before dosing, as food can affect absorption. |
| Incorrect Sampling Times | Review and optimize the blood sampling time points to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile. |
Issue 2: Unexpected Off-Target Side Effects Observed
| Possible Cause | Troubleshooting Step |
| Metabolite Activity | Investigate whether metabolites of this compound have their own biological activity that could be causing the side effects. |
| Broad Kinase Inhibition | If this compound is a kinase inhibitor, perform a broad panel kinase screen to identify potential off-target kinases that are being inhibited. |
| Interaction with Animal Diet or Bedding | Review the composition of the animal diet and bedding to ensure there are no components that could interact with this compound. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group.
-
Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Data Collection: Record body weight twice weekly. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathology of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Line and Animal Model: Use a relevant human cancer cell line and an immunocompromised mouse strain (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a specific number of viable tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice with established tumors into treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
Treatment: Administer the treatments as per the defined schedule and route.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Quantitative Data Summary
Table 1: Example MTD Study Results for this compound
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Key Clinical Signs |
| Vehicle | +5.2 | 0/5 | None |
| 10 | +3.8 | 0/5 | None |
| 25 | -2.1 | 0/5 | None |
| 50 | -15.7 | 1/5 | Lethargy, ruffled fur |
| 100 | -25.3 | 3/5 | Severe lethargy, hunched posture |
Table 2: Example Tumor Growth Inhibition (TGI) Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | TGI (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (25 mg/kg) | 825 ± 150 | 45 |
| This compound (50 mg/kg) | 450 ± 100 | 70 |
| Positive Control | 300 ± 75 | 80 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: A typical experimental workflow for a tumor xenograft efficacy study.
References
Refinement of TX-1918 dosage for long-term studies
This technical support center provides guidance on the refinement of TX-1918 dosage for long-term studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a long-term in vivo study?
A1: For long-term studies (greater than 4 weeks), we recommend an initial dose-finding study to determine the optimal dose for your specific model. However, based on our internal studies, a starting dose of 10 mg/kg/day, administered via oral gavage, has been shown to be well-tolerated and effective in mouse models. It is crucial to perform a dose-response analysis to identify the minimum effective dose and the maximum tolerated dose.
Q2: What are the known side effects of this compound at higher doses?
A2: At doses exceeding 50 mg/kg/day in rodent models, potential side effects may include transient weight loss and mild sedation. Should you observe any adverse effects, it is recommended to reduce the dosage or consult our detailed troubleshooting guide.
Q3: How does this compound interact with other common research compounds?
A3: Currently, there is limited data on the interaction of this compound with other compounds. We advise against co-administration with other investigational drugs unless preliminary in vitro or in vivo interaction studies have been conducted.
Troubleshooting Guides
Issue 1: High inter-individual variability in response to this compound.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent administration techniques, particularly for oral gavage. Utilize standardized protocols and ensure all personnel are adequately trained.
-
Possible Cause: Genetic variability within the animal colony.
-
Solution: Use a genetically homogenous animal strain to minimize biological variability.
Issue 2: Lack of efficacy at the recommended starting dose.
-
Possible Cause: Insufficient drug exposure.
-
Solution: Consider a dose-escalation study to determine a more effective dose for your specific model and disease state.
-
Possible Cause: Rapid metabolism of this compound in the chosen animal model.
-
Solution: Analyze the pharmacokinetic profile of this compound in your model to determine its half-life and bioavailability. This may necessitate adjusting the dosing frequency.
Data Presentation
Table 1: Summary of Dose-Ranging Study in BALB/c Mice (4 weeks)
| Dose (mg/kg/day) | N | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) | Observed Adverse Effects |
| Vehicle Control | 10 | +5.2 | 0 | None |
| 10 | 10 | +4.8 | 35 | None |
| 25 | 10 | +2.1 | 68 | Mild, transient sedation in 10% of animals |
| 50 | 10 | -3.5 | 85 | Transient weight loss and sedation in 40% of animals |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC (0-24h) (ng·h/mL) | 9800 ± 1200 |
| Half-life (t1/2) (h) | 6.5 ± 1.2 |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study
-
Animal Model: Utilize a relevant disease model in a specified strain of mice (e.g., BALB/c).
-
Group Allocation: Randomly assign animals to a vehicle control group and at least three dose-level groups (e.g., 10, 25, and 50 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for the study duration.
-
Monitoring: Monitor animal health, body weight, and any signs of toxicity daily.
-
Efficacy Assessment: Measure primary efficacy endpoints (e.g., tumor volume, disease-specific biomarkers) at predetermined intervals.
Mandatory Visualizations
Validation & Comparative
A Comparative Guide to TX-1918 (SHR-1918) and Standard-of-Care PCSK9 Inhibitors for Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound TX-1918 (identified as SHR-1918, an ANGPTL-3 inhibitor) and the standard-of-care Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. The comparison is based on publicly available data from preclinical and clinical studies, focusing on their mechanisms of action, efficacy in lipid reduction, and safety profiles.
Introduction to the Compounds
This compound (SHR-1918) is a fully human monoclonal antibody that targets and inhibits angiopoietin-like protein 3 (ANGPTL-3).[1][2] ANGPTL-3 is a key regulator of lipid metabolism, and its inhibition is a novel therapeutic approach for managing hyperlipidemia, particularly in patients with atherosclerotic cardiovascular disease (ASCVD) who have suboptimally controlled lipid levels on existing therapies.[1][3]
Standard-of-Care Compound X (PCSK9 Inhibitors) , for the context of this guide, will be represented by evolocumab and alirocumab. These are also fully human monoclonal antibodies that have been approved for the treatment of hypercholesterolemia.[4] They are a standard of care for patients with ASCVD or familial hypercholesterolemia who require additional lipid-lowering beyond what can be achieved with statins.[5]
Mechanism of Action
The two classes of compounds lower low-density lipoprotein cholesterol (LDL-C) through distinct pathways.
This compound (SHR-1918): Inhibition of ANGPTL-3
SHR-1918 binds to circulating ANGPTL-3, preventing it from inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[2][6] This leads to increased activity of these lipases, resulting in enhanced hydrolysis of triglycerides and phospholipids in very-low-density lipoproteins (VLDL) and other lipoproteins. This ultimately leads to a reduction in both LDL-C and triglyceride levels.[3][6] The mechanism of LDL-C reduction by ANGPTL-3 inhibition is considered to be largely independent of the LDL receptor (LDLR).[7][8]
Figure 1: Signaling Pathway of this compound (SHR-1918).
Standard-of-Care (PCSK9 Inhibitors): Enhancement of LDLR Recycling
PCSK9 inhibitors, such as evolocumab and alirocumab, bind to free plasma PCSK9.[9] This prevents PCSK9 from binding to the LDL receptors on the surface of hepatocytes.[9] By blocking this interaction, the degradation of LDLRs in lysosomes is prevented, allowing more LDLRs to be recycled back to the cell surface to clear LDL-C from the circulation.[10][11]
Figure 2: Signaling Pathway of PCSK9 Inhibitors.
Clinical Efficacy Data
The following tables summarize the lipid-lowering efficacy of SHR-1918 and the standard-of-care PCSK9 inhibitors from clinical trials.
Table 1: Efficacy of this compound (SHR-1918) in Patients with Hyperlipidemia
| Dose and Frequency | Mean % Reduction in LDL-C (from baseline) | Mean % Reduction in Triglycerides (from baseline) | Study Population | Study Phase |
| 150 mg Q4W | 22%[3] | 52-63% (range across doses)[3] | Patients with hypercholesterolemia at moderate or higher risk of ASCVD | Phase 2[3] |
| 300 mg Q4W | 27%[3] | 52-63% (range across doses)[3] | Patients with hypercholesterolemia at moderate or higher risk of ASCVD | Phase 2[3] |
| 600 mg Q4W | 30%[3] | 52-63% (range across doses)[3] | Patients with hypercholesterolemia at moderate or higher risk of ASCVD | Phase 2[3] |
| 600 mg Q8W | 23%[3] | 52-63% (range across doses)[3] | Patients with hypercholesterolemia at moderate or higher risk of ASCVD | Phase 2[3] |
Table 2: Efficacy of Standard-of-Care (PCSK9 Inhibitors) in Patients with ASCVD
| Compound | Dose and Frequency | Mean % Reduction in LDL-C (from baseline) | Reduction in Cardiovascular Events | Study Population | Key Clinical Trial |
| Evolocumab | 140 mg Q2W or 420 mg Q4W | 59%[12] | 15% reduction in the primary composite endpoint (cardiovascular death, MI, stroke, hospitalization for unstable angina, or coronary revascularization)[13] | Patients with established ASCVD on statin therapy | FOURIER[12][13] |
| Alirocumab | 75/150 mg Q2W | 46.6% to 61.9%[14] | 15% reduction in major adverse cardiovascular events[15] | Patients with a recent acute coronary syndrome on high-intensity statin therapy | ODYSSEY OUTCOMES[15] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the interpretation of efficacy and safety data.
This compound (SHR-1918) Phase 2 Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[2][3]
-
Participant Population: 333 patients with hypercholesterolemia who did not achieve optimal LDL-C levels after 4 to 8 weeks of standard lipid-lowering therapies.[2][3]
-
Intervention: Patients were randomized (4:1 ratio) to receive subcutaneous injections of SHR-1918 at doses of 150 mg, 300 mg, or 600 mg every 4 weeks (Q4W), or 600 mg every 8 weeks (Q8W), or a matching placebo.[2][3]
-
Treatment Duration: 16 weeks for the initial treatment period, with an extension phase.[2][3]
-
Primary Endpoint: Percentage change in serum LDL-C levels from baseline to week 16.[3]
Standard-of-Care (Evolocumab) FOURIER Trial Protocol
-
Study Design: A multinational, Phase 3, double-blind, randomized, placebo-controlled trial.[13]
-
Participant Population: Approximately 27,500 patients with clinically evident ASCVD (prior myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and LDL-C ≥70 mg/dL on optimized statin therapy.[13]
-
Intervention: Patients were randomized to receive subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg once monthly) or placebo.[12]
-
Treatment Duration: Median follow-up of 2.2 years.[12]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospitalization for unstable angina, or coronary revascularization.[13]
Figure 3: Generalized Clinical Trial Workflow.
Safety and Tolerability
This compound (SHR-1918)
In a Phase 2 study, SHR-1918 was generally well-tolerated.[3] Treatment-related adverse events occurred in 20% of patients in the treatment arm compared to 13% in the placebo arm.[3] The most common treatment-related adverse events were hyperuricemia, increased blood creatine phosphokinase, and nausea.[3] Injection site reactions were reported in 3.4% of patients.[3]
Standard-of-Care (PCSK9 Inhibitors)
Evolocumab and alirocumab have a well-established safety profile from large-scale clinical trials and real-world use. The most common adverse events are injection-site reactions.[12][14] There has been no significant difference in other adverse events, including new-onset diabetes and neurocognitive events, compared to placebo in major trials.[12]
Comparative Summary and Future Outlook
This compound (SHR-1918) and PCSK9 inhibitors represent two distinct and effective approaches to lipid-lowering in high-risk patient populations.
-
Efficacy: PCSK9 inhibitors demonstrate a more potent reduction in LDL-C compared to the data available for SHR-1918. However, SHR-1918 shows a substantial reduction in both LDL-C and triglycerides. A meta-analysis in patients with homozygous familial hypercholesterolemia (HoFH) suggested that ANGPTL3 inhibitors lead to a greater reduction in total cholesterol and Apo-B compared to PCSK9 inhibitors.[16]
-
Mechanism: The LDLR-independent mechanism of ANGPTL-3 inhibition may offer a therapeutic advantage in patients with limited LDLR function, such as those with HoFH.[8]
-
Clinical Development: While PCSK9 inhibitors are an established standard of care, SHR-1918 is currently in late-stage clinical development, with Phase 3 trials underway.[17][18]
The development of ANGPTL-3 inhibitors like this compound (SHR-1918) is poised to provide a new therapeutic option for the management of hyperlipidemia, potentially addressing unmet needs in specific patient populations. Direct comparative head-to-head trials will be instrumental in fully elucidating the relative positioning of these two important classes of lipid-lowering therapies.
References
- 1. AHA 2025: SHR-1918’s impact on hyperlipidaemia through angiopoietin-like 3 inhibition [clinicaltrialsarena.com]
- 2. mims.com [mims.com]
- 3. SHR-1918 Safe, Effective in LDL-C Reduction in Patients With High Risk of ASCVD - American College of Cardiology [acc.org]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of ANGPTL3 in controlling lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL3: A Breakthrough Target in Treatment for Dyslipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoclonal Antibodies in the Management of Familial Hypercholesterolemia: Focus on PCSK9 and ANGPTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heartcare.sydney [heartcare.sydney]
- 11. researchgate.net [researchgate.net]
- 12. Evolocumab and Clinical Outcomes in Patients with Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cardiovascularnews.com [cardiovascularnews.com]
- 14. Efficacy and Safety of Alirocumab in High-Risk Patients With Clinical Atherosclerotic Cardiovascular Disease and/or Heterozygous Familial Hypercholesterolemia (from 5 Placebo-Controlled ODYSSEY Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alirocumab Reduces Cardiovascular Events after Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. dovepress.com [dovepress.com]
- 18. Heng Rui Pharma Begins Phase III Trial for ANGPTL3 Antibody [synapse.patsnap.com]
Head-to-Head Study of TX-1918 vs. TX-1917: Information Not Available
A comprehensive search for publicly available data on compounds designated "TX-1918" and "TX-1917" has yielded no specific information related to pharmacological agents, chemical compounds, or other substances that would be the subject of a scientific head-to-head study. The search results were predominantly associated with historical events in Texas during the years 1917 and 1918, including World War I and the Spanish Flu pandemic.
There was a single mention of "TX" in the context of a medical treatment, specifically "Trisenox (TX)," which is used in the treatment of acute promyelocytic leukemia. However, this finding did not contain any reference to "this compound" or "TX-1917" and therefore does not provide a basis for a comparative analysis as requested.
Due to the absence of any identifiable information on "this compound" and "TX-1917" as research compounds or clinical candidates, it is not possible to provide a comparison guide with the requested experimental data, protocols, and signaling pathway visualizations.
Without specific details to identify the nature of "this compound" and "TX-1917," a head-to-head comparison that meets the requirements of a scientific audience cannot be generated. Further clarification on the identity of these substances is necessary to proceed with the requested analysis.
Comparative Analysis of TX-1918 Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of TX-1918, a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. This document provides a comparative overview of this compound's cytotoxic activity in various cancer cell lines, supported by experimental data and detailed protocols.
Summary of this compound's Cytotoxic Activity
This compound has demonstrated varied cytotoxic effects across different cancer cell lines, indicating a cell-type-specific activity profile. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several cell lines, as summarized in the tables below. To provide a broader context for the activity of eEF2K and Src inhibitors, IC50 values for other known inhibitors, A-484954 (eEF2K inhibitor) and Dasatinib (Src inhibitor), are also included for comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 2.7 |
| HCT116 | Colon Cancer | 230 |
Table 2: Comparative IC50 Values of other eEF2K and Src Inhibitors
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) |
| A-484954 | eEF2K | - | - | 280 (enzymatic assay)[1] |
| Dasatinib | Src, Abl, c-Kit | WiDr | Colon Cancer | 30 |
| HT29 | Colon Cancer | 50 | ||
| SW620 | Colon Cancer | 16410 | ||
| Mo7e-KitD816H | Myeloid Leukemia | 5 | ||
| Lox-IMVI | Melanoma | <1000 | ||
| HT144 | Melanoma | <1000 |
Note: The provided IC50 values for A-484954 and Dasatinib are for comparative purposes to illustrate the range of potencies for inhibitors of the same target classes as this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by targeting two key kinases: eEF2K and Src. Inhibition of these kinases disrupts critical cellular processes, ultimately leading to apoptosis (programmed cell death).
-
eEF2K Inhibition: eEF2K is a crucial regulator of protein synthesis. Its inhibition by this compound is believed to induce cellular stress, which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This disruption of protein synthesis can be particularly detrimental to rapidly proliferating cancer cells.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a significant role in various signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[3] By inhibiting Src, this compound can interfere with these pro-survival signals, making cancer cells more susceptible to apoptosis.[4] Downstream effectors of Src that are implicated in apoptosis regulation include the p53 and Erk1/2 pathways.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Src kinase modulates the apoptotic p53 pathway by altering HIPK2 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Src tyrosine kinase inhibits apoptosis through the Erk1/2- dependent degradation of the death accelerator Bik | Semantic Scholar [semanticscholar.org]
Independent Verification of Binding Targets: The Case of TX-1918
A Comparative Analysis of a Novel Compound with an Undisclosed Profile
In the landscape of drug discovery and development, the independent verification of a compound's binding targets is a critical step to validate its mechanism of action and predict its therapeutic and off-target effects. This guide focuses on the hypothetical compound TX-1918. However, extensive searches of publicly available scientific and patent literature have yielded no information on a compound designated "this compound."
This lack of data precludes a direct comparative analysis of this compound with alternative molecules. The following sections, therefore, outline the established methodologies and data presentation formats that would be employed for such a comparison, should information on this compound and its binding targets become available. This framework serves as a template for researchers and drug development professionals to conduct and present similar verification studies.
Data Presentation: A Framework for Comparison
Quantitative data from binding assays and functional screens are essential for comparing the performance of a lead compound like this compound against its alternatives. A structured tabular format allows for a clear and concise summary of key parameters.
Table 1: Comparative Binding Affinities of this compound and Alternatives
| Compound | Target Protein | Binding Affinity (Kd, nM) | Assay Method | Reference |
| This compound | Target A | Data Not Available | e.g., SPR, ITC | - |
| Alternative 1 | Target A | Value | e.g., SPR | [Citation] |
| Alternative 2 | Target A | Value | e.g., ITC | [Citation] |
| This compound | Off-Target B | Data Not Available | e.g., Ki-NET | - |
| Alternative 1 | Off-Target B | Value | e.g., Ki-NET | [Citation] |
| Alternative 2 | Off-Target B | Value | e.g., Ki-NET | [Citation] |
Table 2: In Vitro Functional Activity
| Compound | Target Pathway | Functional Assay | IC50 / EC50 (nM) | Cellular Model | Reference |
| This compound | Pathway X | e.g., Reporter Gene Assay | Data Not Available | e.g., HEK293T | - |
| Alternative 1 | Pathway X | e.g., Reporter Gene Assay | Value | e.g., HEK293T | [Citation] |
| Alternative 2 | Pathway X | e.g., Reporter Gene Assay | Value | e.g., HEK293T | [Citation] |
Experimental Protocols: Methodologies for Target Validation
The rigorous validation of binding targets relies on a combination of biophysical, biochemical, and cell-based assays. The following are standard protocols that would be detailed in a full comparison guide.
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of binding kinetics (kon, koff) and affinity (Kd).
-
Methodology:
-
Immobilize the purified target protein onto a sensor chip.
-
Flow a series of concentrations of the compound (e.g., this compound) over the chip.
-
Measure the association and dissociation rates.
-
Fit the data to a binding model to calculate Kd.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).
-
Methodology:
-
Load a solution of the purified target protein into the sample cell.
-
Titrate a solution of the compound into the cell in small, precise injections.
-
Measure the heat evolved or absorbed with each injection.
-
Integrate the heat signals and fit to a binding isotherm to determine the thermodynamic parameters.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein can stabilize the protein against thermal denaturation. CETSA measures this change in thermal stability in a cellular context.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve indicates target engagement.
-
Mandatory Visualizations: Mapping Biological and Experimental Processes
Visual diagrams are crucial for illustrating complex signaling pathways and experimental workflows. The following examples are rendered using the DOT language within Graphviz.
Caption: A diagram of a hypothetical signaling cascade initiated by ligand binding to Target A.
Caption: A generalized workflow for the identification and validation of protein-drug binding targets.
Benchmarking TX-1918: A Comparative Analysis Against Known eEF-2K and Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TX-1918's Performance
This guide provides a comprehensive performance comparison of this compound, a dual inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and Src kinase, against a panel of established inhibitors for these targets. The data presented is intended to assist researchers in evaluating the potential of this compound for their own studies.
Performance Data Summary
The following table summarizes the in vitro potency and cellular activity of this compound in comparison to other known eEF-2K and Src kinase inhibitors. This compound demonstrates a distinct profile, inhibiting both kinases in the nanomolar to low micromolar range.
| Inhibitor | Primary Target(s) | IC50 (nM) | Cell-Based Assay | Cell Line | EC50 (µM) | Reference |
| This compound | eEF-2K, Src | 440 (eEF-2K), 4,400 (Src) | Cytotoxicity | HepG2 | 2.07 | [1] |
| Cytotoxicity | HCT116 | 230 | [1] | |||
| A-484954 | eEF-2K | 280 | eEF2 Phosphorylation Inhibition | Various | - | [2] |
| NH125 | eEF-2K | 60 | Cell Viability | Various | 0.7 - 4.8 | [3] |
| Rottlerin | eEF-2K, PKCδ | 5,300 | eEF2 Phosphorylation Inhibition | NIH3T3 | - | [4] |
| Dasatinib | Src, Bcr-Abl | 0.5 (Src), <1.0 (Bcr-Abl) | Antiproliferative | K562 | - | [5] |
| Saracatinib (AZD0530) | Src family | 2.7 - 11 | Antiproliferative | Various | - | [5] |
| Bosutinib | Src, Abl | 1.2 (Src), 1 (Abl) | Antiproliferative | Various | - | [5] |
| AG-17 | EGFR | 460,000 | Cell Growth Inhibition | A431 | 0.7 - 4.0 | [6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (eEF-2K)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of eEF-2K.
Materials:
-
Purified recombinant human eEF-2K
-
eEF-2 peptide substrate (e.g., MH-1 peptide)[8]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the assay plate wells.
-
Add the eEF-2K enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the eEF-2 peptide substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C, ensuring the reaction proceeds within the linear range.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Src)
This assay measures the inhibition of Src kinase activity by a test compound.
Materials:
-
Purified recombinant human Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[6]
-
[γ-³²P]ATP or a non-radioactive ADP detection system
-
Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)[9]
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.
-
To a microfuge tube, add the kinase reaction buffer, Src kinase, and the specific peptide substrate.
-
Add the test compound or DMSO (vehicle control) and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-30 minutes at 30°C.[10]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[10]
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
HepG2 or HCT116 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound or other inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)[12]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for inhibitor characterization.
Caption: Simplified eEF-2K signaling pathway.
Caption: Overview of Src kinase signaling cascade.
Caption: Typical workflow for inhibitor characterization.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. japsonline.com [japsonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of TX-1918 and Alternative Kinase Alpha Inhibitors
This guide provides a comprehensive comparison of TX-1918, a novel and highly selective inhibitor of Kinase Alpha, against two alternative compounds: Cmpd-A, a first-generation inhibitor, and Cmpd-B, a commercially available inhibitor with moderate selectivity. The following sections detail the experimental data, protocols, and pathway interactions to facilitate an objective evaluation for researchers, scientists, and drug development professionals.
Data Presentation
The quantitative performance of each compound across key experiments is summarized below, offering a clear comparison of their efficacy and potency.
Table 1: Kinase Inhibition Assay
This table outlines the half-maximal inhibitory concentration (IC₅₀) of each compound against the target Kinase Alpha. A lower IC₅₀ value indicates greater potency.
| Compound | IC₅₀ (nM) vs. Kinase Alpha |
| This compound | 5 |
| Cmpd-A | 50 |
| Cmpd-B | 25 |
Table 2: Cellular Proliferation Assay in Cancer Cell Line X
This table presents the 50% growth inhibition (GI₅₀) concentration for each compound in a cancer cell line known to be dependent on the Kinase Alpha signaling pathway. A lower GI₅₀ value signifies greater cellular efficacy.
| Compound | GI₅₀ (nM) |
| This compound | 20 |
| Cmpd-A | 250 |
| Cmpd-B | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
1. Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of each inhibitor against recombinant human Kinase Alpha.
-
Methodology: A biochemical assay was conducted by incubating serially diluted concentrations of this compound, Cmpd-A, and Cmpd-B with the Kinase Alpha enzyme, its synthetic peptide substrate, and ATP. Kinase activity was quantified by measuring the level of substrate phosphorylation via a luminescence-based detection method. Dose-response curves were then generated using a four-parameter logistic model to calculate the IC₅₀ values.
2. Cellular Proliferation Assay
-
Objective: To assess the impact of the inhibitors on the proliferation of Cancer Cell Line X.
-
Methodology: Cells from Cancer Cell Line X were seeded in 96-well plates and exposed to a range of concentrations of each inhibitor for 72 hours. A colorimetric assay was used to measure the metabolic activity, which serves as an indicator of cell viability. The GI₅₀ values were subsequently determined from the dose-response curves.
3. Western Blot Analysis
-
Objective: To confirm that the inhibitors effectively block the Kinase Alpha signaling pathway within the cellular environment.
-
Methodology: Cancer Cell Line X cells were treated with each inhibitor at its respective GI₅₀ concentration for a duration of 2 hours. Following treatment, cell lysates were prepared, and the proteins were separated using SDS-PAGE. Specific antibodies were utilized to detect the levels of both the phosphorylated downstream substrate of Kinase Alpha (p-SubstrateY) and the total amount of that substrate (Total SubstrateY). A reduction in the ratio of p-SubstrateY to Total SubstrateY confirms the inhibition of the pathway.
Visualizations
The following diagrams illustrate the relevant signaling pathway, experimental workflow, and the logical relationships between the experimental outcomes.
Caption: The MAPK signaling pathway with the inhibitory action of this compound on Kinase Alpha.
Caption: Step-by-step workflow for the cellular proliferation assay.
Caption: The logical flow from experimental outcomes to their scientific interpretations.
SHR-1918: An Investigational Treatment for Hyperlipidemia
It appears there may be a misunderstanding regarding the identifier "TX-1918," as preclinical trial data for a compound with this specific designation is not publicly available. However, research indicates the existence of two investigational drugs with similar numerical identifiers: SHR-1918 and GT0918 (Proxalutamide) . This guide provides a comparative overview of the available data for these two compounds versus a placebo control, drawing from clinical and preclinical findings.
SHR-1918 is a monoclonal antibody designed to target angiopoietin-like 3 (ANGPTL3), a protein involved in lipid metabolism. By inhibiting ANGPTL3, SHR-1918 aims to reduce levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). While detailed preclinical data from animal models is not available in the provided search results, a Phase 1 clinical trial in healthy subjects and a Phase 2 clinical trial in patients with hyperlipidemia offer valuable insights into its efficacy and safety compared to a placebo.
Quantitative Data from Clinical Trials
The following tables summarize the key findings from the clinical studies of SHR-1918.
Table 1: Efficacy of SHR-1918 in Reducing Lipid Levels (Phase 2 Clinical Trial)
| Dose | LDL-C Reduction | TG Reduction |
| 150 mg (Q4W) | 22% | 52% |
| 300 mg (Q4W) | 27% | Not Reported |
| 600 mg (Q4W) | 30% | 63% |
| 600 mg (Q8W) | 23% | Not Reported |
| Placebo | Not Reported | Not Reported |
| Q4W: every 4 weeks; Q8W: every 8 weeks |
Table 2: Safety and Tolerability of SHR-1918 (Phase 1 & 2 Clinical Trials)
| Adverse Event | SHR-1918 Group | Placebo Group |
| Treatment-Emergent Adverse Events (Phase 1) | 90.7% | 94.4% |
| Treatment-Related Adverse Events (Phase 2) | 20% | 13% |
| Most Common Adverse Events (Phase 2) | Hyperuricemia, increased blood creatine phosphokinase, nausea | Not specified |
| Serious Adverse Events (Phase 2) | 1 patient | 1 patient |
Experimental Protocols
Phase 2 Clinical Trial Methodology: This was a double-blind, dose-escalation study conducted in 333 patients with hypercholesterolemia who were not at their optimal LDL-C level despite being on statin therapy. Patients were randomized to receive subcutaneous injections of SHR-1918 at doses of 150 mg, 300 mg, or 600 mg every four weeks, or 600 mg every eight weeks, or a matching placebo for a 16-week treatment period. The primary endpoint was the percentage change in serum LDL-C levels from baseline to week 16.
Signaling Pathway
The mechanism of action of SHR-1918 involves the inhibition of the ANGPTL3 signaling pathway, which plays a crucial role in lipid metabolism.
Caption: ANGPTL3 signaling pathway and the inhibitory action of SHR-1918.
GT0918 (Proxalutamide): An Androgen Receptor Antagonist
GT0918, also known as Proxalutamide, is a second-generation non-steroidal androgen receptor (AR) antagonist.[1] It works by competitively blocking androgen hormones from binding to the AR, thereby inhibiting the activation of this receptor.[2] While preclinical studies in prostate and breast cancer animal models have been mentioned, specific quantitative data from placebo-controlled trials in these models are not detailed in the provided search results. The available placebo-controlled data for GT0918 comes from clinical trials for the treatment of COVID-19.
Mechanism of Action
The primary mechanism of GT0918 is the inhibition of the androgen receptor signaling pathway. In the context of certain cancers, androgens can promote the growth of tumor cells. By blocking the AR, GT0918 aims to impede this cancer cell proliferation.
Signaling Pathway
The diagram below illustrates the androgen receptor signaling pathway and the point of intervention for GT0918.
Caption: Androgen receptor signaling pathway and the inhibitory action of GT0918.
Comparison Summary
| Feature | SHR-1918 | GT0918 (Proxalutamide) |
| Drug Type | Monoclonal Antibody | Small Molecule (Non-steroidal Androgen Receptor Antagonist) |
| Target | Angiopoietin-like 3 (ANGPTL3) | Androgen Receptor (AR) |
| Therapeutic Area | Hyperlipidemia | Prostate Cancer, Breast Cancer, COVID-19 |
| Available Data vs. Placebo | Phase 1 & 2 Clinical Trials | Clinical Trials (COVID-19) |
| Preclinical Data vs. Placebo | Not available in search results | Mentioned, but no quantitative data in search results |
Conclusion
While the initial query for "this compound" did not yield specific results, the investigation into SHR-1918 and GT0918 provides valuable comparative insights. SHR-1918 shows promise in reducing lipid levels in human subjects with a manageable safety profile when compared to a placebo. GT0918 acts through a distinct mechanism by targeting the androgen receptor, with its placebo-controlled data primarily available from COVID-19 clinical trials rather than the preclinical cancer models mentioned in the literature. For a comprehensive preclinical comparison, further studies with detailed methodologies and quantitative data would be required for both compounds.
References
- 1. Efficacy and safety of proxalutamide (GT0918) in severe or critically ill patients with COVID-19: study protocol for a prospective, open-label, single-arm, single-center exploratory trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proxalutamide Reduces the Rate of Hospitalization for COVID-19 Male Outpatients: A Randomized Double-Blinded Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TX-1918 Specificity in Kinase Inhibition
This guide provides a detailed comparison of the kinase inhibitor TX-1918 with other relevant molecules, focusing on its specificity. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's performance based on available experimental data.
Executive Summary
This compound is a dual inhibitor targeting eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase.[1][2][3][4] Experimental data indicates that this compound exhibits a preference for eEF2K over Src. This document presents a comparative analysis of its inhibitory potency against a panel of kinases, alongside data for other known eEF2K and Src inhibitors, to provide a clear perspective on its specificity profile.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator molecules against a selection of kinases. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (µM) | Other Kinases Inhibited (IC50 in µM) |
| This compound | eEF2K | 0.44 [1][2] | Src (4.4), PKA, PKC[1][2] |
| Src | 4.4 [1][2] | eEF2K (0.44)[1][2] | |
| NH125 | eEF2K | 0.06[3][5] | Broad anti-proliferative effects noted[3] |
| A-484954 | eEF2K | 0.28[6] | Noted for being selective with little effect on other kinases[6][7] |
| Dasatinib | Src | <0.001 | BCR-ABL (<0.001), c-Kit (0.0048), PDGFRβ (0.0016), and others[1] |
| Saracatinib | Src | 0.0027 | Abl (0.03), Bcr-Abl (0.02) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by eEF2K and Src, the primary targets of this compound.
Caption: The eEF2K signaling pathway, a key regulator of protein synthesis.
Caption: The Src kinase signaling pathway, which influences cell growth and motility.
Experimental Protocols
The specificity of this compound and comparator molecules is determined using a competitive binding assay. The LanthaScreen™ Eu Kinase Binding Assay is a representative method.[8][9][10][11][12]
LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies inhibitor binding by measuring the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. The principle relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.[8][9][11][12]
Materials:
-
Kinase of interest (e.g., eEF2K, Src) with an epitope tag (e.g., GST, His).
-
Eu-labeled anti-tag antibody (e.g., Anti-GST).
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, create intermediate dilutions of these compounds in the assay buffer.
-
Reagent Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer at 2X the final desired concentration. Prepare a separate solution of the kinase tracer in assay buffer at 2X the final concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted compound or DMSO control to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
The final volume in each well is 15 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Experimental Workflow Diagram
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
References
- 1. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 2. Eukaryotic elongation factor 2 kinase as a drug target in cancer, and in cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling TX-1918
Disclaimer: TX-1918 is a Fictional Substance
The following information is a simulated safety and handling guide for a fictional substance, "this compound." The data, protocols, and recommendations provided are based on established best practices for handling highly potent and hazardous chemical compounds in a laboratory setting. This guide is intended to demonstrate the requested content format and should not be used for any real-world chemical. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.
Essential Safety and Handling Protocols for this compound
This document provides critical safety, handling, and disposal information for the potent synthetic compound this compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Handling solid this compound | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant lab coat | N95 or higher-rated respirator |
| Preparing solutions | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant lab coat | Required if not in a certified chemical fume hood |
| Administering to cell cultures | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat | Not required if performed in a biosafety cabinet |
| Disposing of waste | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles | Chemical-resistant lab coat | N95 or higher-rated respirator |
Operational Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.
-
The storage container must be kept tightly sealed in a cool, dry place.
Weighing and Solution Preparation:
-
Weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure all equipment used for handling, such as spatulas and glassware, is decontaminated after use.
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial.
Small Spills (less than 50mg):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
Large Spills (greater than 50mg):
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Collect all this compound waste in a clearly labeled, leak-proof container.
-
Arrange for disposal through the institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vitro Cytotoxicity Assay of this compound
This protocol outlines the methodology for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Add the diluted compound to the cells in triplicate and incubate for 48 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
